2-Phenoxybenzyl acetate
Description
BenchChem offers high-quality 2-Phenoxybenzyl acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Phenoxybenzyl acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2-phenoxyphenyl)methyl acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-12(16)17-11-13-7-5-6-10-15(13)18-14-8-3-2-4-9-14/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OATAUOLXKLPSKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=CC=CC=C1OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Phenoxybenzyl Acetate: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-Phenoxybenzyl acetate, a notable aromatic ester. The content herein is structured to deliver scientifically robust information, focusing on its chemical identity, physicochemical properties, and a detailed synthesis protocol. This document is intended to serve as a valuable resource for professionals in research and development who may encounter or require this compound in their work.
Chemical Identity and Structure
2-Phenoxybenzyl acetate, identified by the CAS Number 39717-00-5 , is an organic compound with the molecular formula C₁₅H₁₄O₃.[1] Its molecular weight is 242.27 g/mol .[1] The structure of 2-Phenoxybenzyl acetate consists of a benzyl acetate core with a phenoxy group substituted at the ortho (2-) position of the benzyl ring. This substitution imparts specific chemical characteristics and potential reactivity to the molecule.
The canonical SMILES representation of the molecule is CC(=O)OCC1=CC=CC=C1OC2=CC=CC=C2.
Diagram 1: Chemical Structure of 2-Phenoxybenzyl Acetate
A 2D representation of the 2-Phenoxybenzyl acetate molecule.
Physicochemical Properties
Understanding the physicochemical properties of a compound is paramount for its application in research and development, influencing factors such as solubility, stability, and appropriate handling procedures. The available data for 2-Phenoxybenzyl acetate is summarized in the table below. It is important to note that some of this data is predicted and should be confirmed experimentally for critical applications.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₄O₃ | [1] |
| Molecular Weight | 242.27 g/mol | [1] |
| Boiling Point | 160 °C (at 15 Torr) | [1][2] |
| Density (Predicted) | 1.138 ± 0.06 g/cm³ | [1][2] |
Table 1: Physicochemical Properties of 2-Phenoxybenzyl Acetate.
Synthesis of 2-Phenoxybenzyl Acetate
2-Phenoxybenzyl acetate can be synthesized via the esterification of 2-phenoxybenzyl alcohol. A common and effective method for this transformation is acetylation using either acetyl chloride or acetic anhydride. The use of a base, such as pyridine, is typically employed to catalyze the reaction and neutralize the acidic byproduct.[3][4]
The overall reaction is as follows:
2-Phenoxybenzyl Alcohol + Acetylating Agent → 2-Phenoxybenzyl Acetate + Byproduct
Diagram 2: Synthesis Pathway of 2-Phenoxybenzyl Acetate
Sources
Introduction: Contextualizing 2-Phenoxybenzyl Acetate in Environmental Science
An In-depth Technical Guide to the Environmental Degradation Pathways of 2-Phenoxybenzyl Acetate
2-Phenoxybenzyl acetate is an organic compound that, while not a primary active ingredient in pesticides, is critically important in the environmental fate assessment of synthetic pyrethroid insecticides. Pyrethroids, such as permethrin, cypermethrin, and fenvalerate, are extensively used in agriculture and residential settings for insect control. A primary metabolic and environmental degradation route for many of these pyrethroids is the cleavage of their ester bond. This cleavage often yields 3-phenoxybenzyl alcohol, which can be found in the environment or exist transiently before further transformation. 2-Phenoxybenzyl acetate represents a closely related structure, and understanding its degradation provides a clear model for the breakdown of the phenoxybenzyl moiety common to this class of insecticides. The environmental persistence, transformation, and ultimate fate of this structural class are of significant interest to researchers and regulatory bodies due to the potential for ecosystem exposure and the varying toxicological profiles of the parent compounds versus their degradants.
This guide provides a detailed examination of the primary abiotic and biotic degradation pathways governing the environmental fate of 2-Phenoxybenzyl acetate. It synthesizes current knowledge, explains the causal mechanisms behind the transformations, and presents standardized methodologies for their study, aimed at providing researchers and drug development professionals with a comprehensive technical resource.
Section 1: Abiotic Degradation Pathways
Abiotic degradation involves the transformation of a chemical without the involvement of biological organisms. For 2-Phenoxybenzyl acetate, the principal abiotic pathways are hydrolysis and photolysis, driven by environmental factors such as water, pH, and sunlight.[1] These processes are often the first step in reducing the concentration of the parent compound in the environment.[1]
Hydrolysis: The Primary Chemical Cleavage
Hydrolysis is a fundamental chemical reaction that initiates the breakdown of ester-containing compounds in aqueous environments.[2] The process involves the cleavage of the ester bond by a water molecule, yielding an alcohol and a carboxylic acid.
Causality and Mechanism: The ester linkage in 2-Phenoxybenzyl acetate is susceptible to nucleophilic attack by water. This reaction is significantly influenced by pH and temperature.[2]
-
Base-Catalyzed Hydrolysis: Under alkaline conditions (high pH), the hydroxide ion (OH⁻) acts as a potent nucleophile, directly attacking the electrophilic carbonyl carbon of the ester. This is typically the dominant pathway for simple esters at neutral to high pH.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions (low pH), the oxygen of the carbonyl group is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the weaker nucleophile, water.
The primary products of hydrolysis are 2-Phenoxybenzyl alcohol and Acetic acid.
Caption: Hydrolytic cleavage of 2-Phenoxybenzyl Acetate.
Influencing Factors and Kinetics: The rate of hydrolysis is typically described by first-order kinetics, where the rate is proportional to the concentration of the ester. The half-life (DT₅₀) is a key parameter used to quantify this rate. For example, the hydrolysis of a related compound, 2,4-D methyl ester, has a half-life of 7 days at pH 7 and 25°C, illustrating the susceptibility of such esters to this process.[3] The rate of hydrolysis for 2-Phenoxybenzyl acetate would be expected to increase with significant deviations from neutral pH and at higher temperatures.
Photolysis: Degradation by Light
In sunlit environments, particularly in surface waters, photolysis can be a significant degradation pathway.[2] This process involves the absorption of light energy (photons), which can lead to the breaking of chemical bonds.
Causality and Mechanism: For photolytic degradation to occur, the molecule must contain a chromophore capable of absorbing light in the solar spectrum (wavelengths >290 nm).[4] The aromatic rings in 2-Phenoxybenzyl acetate act as chromophores. Upon absorbing a photon, the molecule is promoted to an excited state. From this state, it can undergo several reactions:
-
Direct Photolysis: The excited molecule can directly undergo bond cleavage. For 2-Phenoxybenzyl acetate, this could involve cleavage of the ester bond or the ether linkage.
-
Indirect Photolysis: The excited molecule can transfer its energy to other molecules, such as dissolved oxygen, generating reactive oxygen species (ROS) like hydroxyl radicals (•OH) or singlet oxygen. These highly reactive species can then attack and degrade the compound.[5]
Photocatalysis, where a semiconductor material like TiO₂ or ZnO absorbs light and generates electron-hole pairs that produce ROS, is another potent method for degradation.[6][7] The primary photoproducts are expected to be similar to hydrolysis (2-Phenoxybenzyl alcohol and acetic acid), but further degradation, including cleavage of the ether bond to form phenol and subsequent oxidation products, is also possible.[8]
Section 2: Biotic Degradation Pathways
Biodegradation, mediated by microorganisms such as bacteria and fungi, is arguably the most important pathway for the complete mineralization of organic compounds like 2-Phenoxybenzyl acetate in soil and water.[9]
Initial Microbial Metabolism: Esterase Activity
The first step in the biodegradation of 2-Phenoxybenzyl acetate is analogous to chemical hydrolysis: the cleavage of the ester bond.
Causality and Mechanism: Microorganisms produce a wide array of enzymes to break down complex organic molecules for use as carbon and energy sources. Esterase enzymes are ubiquitous and efficiently catalyze the hydrolysis of ester bonds. This enzymatic process is highly specific and generally much faster than abiotic hydrolysis under environmentally relevant conditions.
The reaction yields the same primary metabolites: 2-Phenoxybenzyl alcohol and Acetic acid. The key difference is the biological catalyst. The resulting acetate is a simple, energy-rich molecule that can be directly assimilated by microorganisms and fed into central metabolic pathways like the tricarboxylic acid (TCA) cycle for energy production.[10]
Further Degradation of Primary Metabolites
The complete removal of the compound from the environment requires the degradation of its primary metabolites, 2-Phenoxybenzyl alcohol and 3-phenoxybenzoic acid (3-PBA), its oxidized form.
Metabolism of 2-Phenoxybenzyl Alcohol and 3-PBA:
-
Oxidation: 2-Phenoxybenzyl alcohol is readily oxidized by microbial alcohol dehydrogenases and aldehyde dehydrogenases to its corresponding carboxylic acid, 3-phenoxybenzoic acid (3-PBA).[8]
-
Ether Cleavage: 3-PBA is a key and often more persistent intermediate. Its degradation has been studied in various microorganisms, including strains of Pseudomonas, Sphingomonas, and the fungus Eurotium cristatum.[9][11][12] The central step is the cleavage of the diphenyl ether bond by dioxygenase enzymes.
-
Ring Fission and Mineralization: This cleavage typically results in the formation of phenol and protocatechuic acid.[11] These simpler aromatic compounds are then funneled into common bacterial catabolic pathways, where aromatic ring-hydroxylating and ring-cleavage dioxygenases break them down into aliphatic intermediates that can enter the TCA cycle.[13] The ultimate fate, under aerobic conditions, is mineralization to carbon dioxide (CO₂) and water.
Caption: Major biotic degradation pathway for 2-Phenoxybenzyl Acetate.
Degradation Kinetics in Environmental Matrices: The rate of biodegradation is highly dependent on environmental conditions. Factors include the presence of adapted microbial populations, temperature, pH, oxygen availability, and soil organic matter content.[14] Half-lives for pyrethroids in soil can range from weeks to months, indicating that while degradation occurs, it is not always instantaneous.[8][15]
| Parameter | Typical Range | Influencing Factors | Citation |
| Pyrethroid Half-Life (Soil) | 1 - 16 weeks | Soil type, moisture, temperature, microbial activity | [8] |
| 3-PBA Half-Life (Culture) | 1.7 - 3.2 days | Substrate concentration, temperature, pH | [11] |
| Microbial Growth (on 3-PBA) | Generation time ~3 hours | Bacterial strain, nutrient availability | [12] |
Section 3: Experimental Methodologies for Degradation Studies
To assess the environmental fate of 2-Phenoxybenzyl acetate, standardized laboratory protocols are employed. These studies are designed to isolate specific degradation pathways and provide quantitative data on their rates. A self-validating system, which incorporates appropriate controls, is essential for trustworthy results.
Protocol: Hydrolysis as a Function of pH
This protocol is based on the principles of the OECD Guideline for Testing of Chemicals, No. 111.
Objective: To determine the rate of abiotic hydrolysis of 2-Phenoxybenzyl acetate at different pH values.
Methodology:
-
Preparation of Solutions: Prepare sterile, buffered aqueous solutions at pH 4 (e.g., acetate buffer), pH 7 (e.g., phosphate buffer), and pH 9 (e.g., borate buffer). Sterilization via autoclaving or 0.22 µm filtration is critical to prevent microbial activity.
-
Test Setup: Add a known concentration of 2-Phenoxybenzyl acetate to each buffered solution in sterile, sealed vials. Typically, the concentration is kept low to ensure solubility.
-
Incubation: Incubate the vials at a constant temperature (e.g., 25°C) in the dark to exclude photolysis.
-
Control: A control sample at a stable pH (e.g., pH 4) and low temperature (e.g., 4°C) can be used to check for any non-hydrolytic degradation.
-
Sampling: At predetermined time intervals, sacrifice replicate vials from each pH group.
-
Analysis: Extract the samples with a suitable organic solvent (e.g., ethyl acetate). Analyze the extracts using High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the remaining concentration of the parent compound and identify degradation products.
-
Data Analysis: Plot the natural logarithm of the concentration versus time. If the plot is linear, the reaction follows first-order kinetics. The rate constant (k) is the negative of the slope, and the half-life is calculated as DT₅₀ = ln(2)/k.
Protocol: Aerobic Biodegradation in Soil
This protocol follows the principles outlined in OECD Guideline 307.
Objective: To determine the rate and pathway of aerobic biodegradation of 2-Phenoxybenzyl acetate in soil.
Methodology:
-
Soil Collection and Characterization: Collect fresh, biologically active soil. Characterize its properties, including texture, pH, organic carbon content, and microbial biomass.
-
Test Substance Application: Apply ¹⁴C-labeled 2-Phenoxybenzyl acetate (labeled on one of the aromatic rings) to soil samples at a relevant concentration. The use of a radiolabel allows for a complete mass balance, tracking the parent compound, metabolites, non-extractable residues, and mineralized ¹⁴CO₂.
-
Test Setup: Place the treated soil in biometer flasks, which allow for the trapping of evolved CO₂. Maintain the soil at a constant temperature (e.g., 20°C) and moisture level (e.g., 40-60% of maximum water holding capacity).
-
Abiotic Control: Prepare a sterile control by autoclaving or irradiating the soil to distinguish biotic from abiotic degradation.
-
Aeration and Trapping: Pass a stream of CO₂-free air through the flasks. Trap the evolved ¹⁴CO₂ in an alkaline solution (e.g., NaOH or KOH).
-
Sampling: At various time points, sacrifice replicate flasks. Measure the radioactivity in the CO₂ traps using liquid scintillation counting.
-
Extraction and Analysis: Extract the soil samples using an appropriate solvent system. Analyze the extracts via HPLC with a radioactivity detector and/or LC-MS/MS to identify and quantify the parent compound and its degradation products.
-
Data Analysis: Calculate the percentage of applied radioactivity present as ¹⁴CO₂, parent compound, metabolites, and non-extractable residues over time. Model the disappearance of the parent compound to determine its degradation half-life (DT₅₀).
Caption: General experimental workflow for degradation studies.
Conclusion
The environmental degradation of 2-Phenoxybenzyl acetate is a multi-faceted process driven by a combination of chemical and biological mechanisms. The initial and most rapid transformation is the cleavage of the ester bond, which occurs through both abiotic hydrolysis (influenced by pH and temperature) and, more significantly, biotic hydrolysis mediated by microbial esterases. This step yields 2-Phenoxybenzyl alcohol and acetic acid. While the acetate is readily mineralized, the alcohol undergoes further microbial oxidation to 3-phenoxybenzoic acid (3-PBA). The ultimate environmental fate is determined by the microbial cleavage of the diphenyl ether bond in 3-PBA, leading to simpler aromatic compounds that are funneled into central metabolic pathways and eventually mineralized to CO₂. A thorough understanding of these pathways, supported by robust and well-controlled experimental studies, is essential for accurately assessing the environmental risk and persistence of pyrethroid insecticides and their common metabolites.
References
- M. Nieder and B.
- L. E. Perreault, A. M. Anesio, and M. G. St. Louis, "Microbial Degradation of 2,4-Dichlorophenoxyacetic Acid on the Greenland Ice Sheet," National Institutes of Health (NIH)
- F. F. M. Sousa, et al., "Acetate Degradation at Low pH by the Moderately Acidophilic Sulfate Reducer Acididesulfobacillus acetoxydans gen. nov. sp. nov.," ResearchGate, 2022.
- A. A. Koelmans, et al., "Abiotic degradation pathways for PE (R ¼ H), PP (R ¼ CH 3 ) and PS (R ¼ aromatic ring)
- "Abiotic degradation (%)
- Y. Wang, et al., "Metabolism of novel potential syntrophic acetate-oxidizing bacteria in thermophilic methanogenic chemostats," National Institutes of Health (NIH), 2024.
- W. Deng, et al.
- L. S.
- A. Grzyś, "Occurrence and transformation of phenoxy acids in aquatic environment and photochemical methods of their removal: a review," National Institutes of Health (NIH)
- S. Chen, et al., "Microbial Degradation of Pesticide Residues and an Emphasis on the Degradation of Cypermethrin and 3-phenoxy Benzoic Acid: A Review," MDPI, 2018.
- "Phenoxyethanol," Wikipedia, Available
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- "BIOLOGICAL DEGRADATION OF THE PHENOXY AClD HERBICIDE 2,CDICHLOROPHENOXVAC€TIC ACID (2,4-0)
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- "Degradation of sunscreen agent 2-phenylbenzimidazole-5-sulfonic acid by TiO2 photocatalysis: Kinetics, photoproducts and comparison to structurally related compounds," ResearchGate, 2025.
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- Y. Liu, et al., "Degradation strategies of pesticide residue: From chemicals to synthetic biology," National Institutes of Health (NIH)
- "Oxidised Degradation Products of APIs," Hypha Discovery, Available
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- J. Sun, et al., "Optimization of technological conditions for one-pot synthesis of (S)-α-cyano-3-phenoxybenzyl acetate in organic media," National Institutes of Health (NIH)
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Spectral analysis of 2-Phenoxybenzyl acetate using NMR and GC-MS
Executive Summary
2-Phenoxybenzyl acetate (CAS: Derivative of 13826-35-2) is a structural isomer of the common pyrethroid metabolite 3-phenoxybenzyl acetate. While the meta-isomer (3-substituted) is ubiquitous in toxicology as a permethrin breakdown product, the ortho-isomer (2-substituted) presents unique steric and electronic signatures.
This guide provides a definitive protocol for the structural validation of 2-phenoxybenzyl acetate using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR). It focuses on differentiating the ortho-isomer from its regioisomers through specific fragmentation logic and spin-spin coupling analysis.
Part 1: Molecular Context & Synthesis Validation
To ensure spectral accuracy, the analyte must be validated against a known synthetic route. Commercial standards for the ortho isomer are rare; therefore, in-situ derivatization is the standard reference method.
Synthesis Workflow (Reference Standard)
-
Precursor: 2-Phenoxybenzyl alcohol (Ortho-isomer).
-
Reagent: Acetic anhydride (
) with Pyridine catalyst. -
Reaction: Nucleophilic acyl substitution.
-
Purification: Liquid-liquid extraction (DCM/Water) followed by silica filtration to remove acetic acid.
Experimental Workflow Diagram
The following workflow outlines the critical path from sample preparation to data fusion.
Figure 1: Integrated workflow for the synthesis and spectral validation of 2-phenoxybenzyl acetate.
Part 2: GC-MS Profiling (The Fingerprint)
Objective: Confirm molecular weight (
-
Ionization: Electron Impact (EI) at 70 eV.
-
Column: DB-5ms or equivalent (5% phenyl-methylpolysiloxane).
-
Inlet Temp: 250°C (Ensure complete volatilization without thermal degradation).
Fragmentation Logic
Unlike the meta-isomer, the ortho-isomer possesses a steric proximity between the ester side chain and the phenoxy ether oxygen. However, the dominant fragmentation pathways remain driven by the stability of the benzyl and tropylium cations.
Key Diagnostic Ions:
| m/z | Ion Identity | Mechanism of Formation | Relative Abundance (Est.) |
| 242 | Molecular Ion (Radical Cation) | Weak (<5%) | |
| 182 | Loss of Acetic Acid (McLafferty-like or elimination) | Moderate | |
| 183 | Phenoxybenzyl Cation (Base Peak candidate) | High (100%) | |
| 153 | Loss of | Moderate | |
| 77 | Phenyl Cation (from Phenoxy group) | High | |
| 43 | Acetyl Cation | High |
Fragmentation Pathway Diagram
The stability of the phenoxybenzyl cation (m/z 183) drives the mass spectrum.
Figure 2: Proposed EI fragmentation pathway focusing on the stability of the phenoxybenzyl cation.
Part 3: NMR Structural Elucidation (The Skeleton)
Objective: Distinguish the ortho-isomer from the meta-isomer using spin-spin coupling (
1H NMR Analysis (400 MHz)
The critical differentiator is the aromatic region. The meta-isomer (3-phenoxy) features an isolated proton at position 2 (singlet-like). The ortho-isomer (2-phenoxy) has no isolated protons ; all aromatic protons are adjacent to others, creating a complex ABCD system.
| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 2.05 | Singlet (s) | 3H | Acetate | Diagnostic for successful acetylation. |
| 5.15 | Singlet (s) | 2H | Benzylic | Deshielded by ester (+0.5 ppm shift vs alcohol). |
| 6.85 - 7.05 | Multiplet (m) | 3H | Aromatic (Ortho/Para to ether) | Upfield due to electron donation from Oxygen. |
| 7.10 - 7.40 | Multiplet (m) | 6H | Aromatic (Meta/Overlap) | Complex overlap of two rings. |
Expert Insight - The Ortho Effect: In the ortho-isomer, the benzylic methylene protons (5.15 ppm) may appear slightly downfield compared to the meta-isomer due to the anisotropic effect of the adjacent phenoxy ring, which is twisted out of plane to minimize steric hindrance.
13C NMR Analysis (100 MHz)
Look for the specific shift of the ipso-carbons.
-
Carbonyl: ~171.0 ppm.[1]
-
Ipso-Carbon (C2): ~155-158 ppm (Attached to Phenoxy).
-
Benzylic Carbon: ~61.5 ppm.
-
Acetate Methyl: ~21.0 ppm.
Part 4: Experimental Protocols
Protocol A: Sample Preparation for GC-MS
-
Dissolution: Dissolve 1 mg of synthesized 2-phenoxybenzyl acetate in 1 mL of HPLC-grade Ethyl Acetate.
-
Filtration: Pass through a 0.22 µm PTFE syringe filter to remove particulates.
-
Blank: Prepare a solvent blank (pure Ethyl Acetate) to identify background siloxanes.
Protocol B: NMR Acquisition
-
Concentration: Dissolve 10-15 mg of sample in 0.6 mL
(99.8% D). -
Shimming: Ensure linewidth < 0.5 Hz on the
residual peak (7.26 ppm). -
Parameters:
-
Pulse angle: 30°.
-
Relaxation delay (D1): 1.0 s (sufficient for protons).
-
Scans: 16 (1H), 1024 (13C).
-
References
-
NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Benzyl Acetate (Analog). NIST Chemistry WebBook, SRD 69.[2][3][4] Retrieved from [Link]
-
NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 2-Methoxyphenyl Acetate (Ortho-analog). NIST Chemistry WebBook, SRD 69.[2][3][4] Retrieved from [Link]
-
Miyamoto, J., et al. (1976). Degradation of Phenothrin in Mammals.[5] (Contextual reference for phenoxybenzyl metabolism). Agricultural and Biological Chemistry.[5][6]
-
SDBS. (2024). Spectral Database for Organic Compounds. (General reference for chemical shifts of phenoxy/benzyl moieties). AIST. Retrieved from [Link]
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Methodological & Application
Application Note: Phenoxybenzyl Acetates in Agricultural Pest Control
This Application Note is designed for researchers and product development scientists in agrochemistry. It addresses the specific application of Phenoxybenzyl Acetates , with a critical distinction between the 3-isomer (a key pyrethroid metabolite and resistance marker) and the 2-isomer (a structural probe), as well as the related 2-Phenoxyethyl acetate (a formulation enhancer).
Resistance Profiling, Metabolic Tracking, and Formulation Enhancement
Executive Summary
2-Phenoxybenzyl acetate and its dominant isomer, 3-Phenoxybenzyl acetate (3-PBAc) , represent a critical class of ester substrates and metabolic markers in modern pest control. While the 3-isomer is the ubiquitous moiety found in Type II pyrethroids (e.g., Permethrin, Cypermethrin), the 2-isomer serves as a vital specificity control in enzymatic assays. Additionally, the structurally related 2-Phenoxyethyl acetate is utilized as a volatile enhancer in formulation science.
This guide details the protocols for using these compounds to:
-
Screen for Metabolic Resistance: Using Phenoxybenzyl acetates as model substrates for carboxylesterase activity.
-
Track Environmental Fate: Monitoring pyrethroid degradation via phenoxybenzyl metabolites.
-
Enhance Formulations: Utilizing phenoxy-acetates as penetrants/solvents.
Part 1: Chemical Identity & Functional Distinction
It is crucial to distinguish between the isomers and analogs to ensure experimental validity.
| Compound | CAS No.[1][2][3][4] | Primary Agricultural Application |
| 3-Phenoxybenzyl acetate | 50789-44-1 | Primary Metabolic Probe. The acetylated derivative of the alcohol moiety found in most pyrethroids. Used as a substrate to measure esterase detoxification rates.[5] |
| 2-Phenoxybenzyl acetate | 39717-00-5 | Specificity Control. A structural isomer used in research to determine the steric specificity of metabolic enzymes (e.g., P450s, Esterases).[6] |
| 2-Phenoxyethyl acetate | 6192-44-5 | Formulation Enhancer. A volatile solvent and floral attractant used to improve pesticide penetration or as a trap lure component. |
Part 2: Mechanism of Action & Resistance Monitoring
The most high-value application of Phenoxybenzyl acetate is as a Model Substrate for detecting metabolic resistance in pests (e.g., Helicoverpa armigera, Aedes aegypti).
The Mechanism: Esterase-Mediated Detoxification
Pyrethroid resistance often arises from the overexpression of carboxylesterases (COEs) that sequester or hydrolyze the ester bond of the pyrethroid.
-
In-Vivo: The insect enzyme cleaves the pyrethroid into 3-Phenoxybenzyl alcohol (3-PBA) and an acid.
-
In-Vitro Assay: Researchers use 3-Phenoxybenzyl acetate as a surrogate substrate. If an insect population shows high hydrolytic activity against this acetate, it correlates strongly with resistance to the parent pyrethroid.
Visualizing the Pathway
Figure 1: Metabolic pathway showing the parallel between pyrethroid degradation and the Phenoxybenzyl acetate model assay.
Part 3: Experimental Protocols
Protocol A: High-Throughput Esterase Activity Assay
Objective: Quantify metabolic resistance in a pest population using Phenoxybenzyl acetate (2- or 3- isomer) as the substrate.
Reagents:
-
Substrate Stock: 100 mM 3-Phenoxybenzyl acetate (or 2-isomer for specificity testing) in acetone.
-
Homogenization Buffer: 0.1 M Phosphate buffer (pH 7.5) containing 0.05% Triton X-100.
-
Stopping Reagent: 1:1 mixture of Fast Blue B salt and SDS (5%).
Step-by-Step Workflow:
-
Enzyme Preparation:
-
Homogenize individual insects (or specific tissues like midgut) in buffer (1:10 w/v).
-
Centrifuge at 10,000 x g for 10 min at 4°C. Collect supernatant (crude enzyme source).
-
-
Incubation:
-
In a 96-well microplate, add 10 µL of Enzyme Supernatant.
-
Add 180 µL of Phosphate Buffer.
-
Initiate reaction with 10 µL of Substrate Stock (Final conc: 5 mM).
-
Incubate at 30°C for 15 minutes.
-
-
Detection (Colorimetric):
-
Note: Phenoxybenzyl alcohol is not directly chromogenic. For direct reading, use HPLC (Protocol B). For colorimetric screening, a coupled reaction with a diazo dye (Fast Blue B) reacting with the phenol product is required, but this works best if the product is a phenol.
-
Correction for Phenoxybenzyl: Since the product is an alcohol, not a phenol, standard colorimetric esterase assays (like alpha-naphthyl acetate) are often used as proxies. However, to measure Phenoxybenzyl acetate specifically, HPLC is the gold standard.
-
Protocol B: HPLC Quantification of Hydrolysis (Gold Standard)
Objective: Precise measurement of specific hydrolytic activity against the pyrethroid moiety.
-
Reaction:
-
Mix 100 µL Enzyme + 890 µL Buffer + 10 µL Phenoxybenzyl Acetate (100 mM).
-
Incubate 20 min at 30°C.
-
Stop reaction with 100 µL Acetonitrile (ACN) + 1% Formic Acid.
-
-
Extraction:
-
Vortex and centrifuge (12,000 x g, 5 min) to precipitate proteins.
-
Inject 20 µL of supernatant into HPLC.
-
-
HPLC Conditions:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax, 5µm, 4.6x150mm).
-
Mobile Phase: ACN:Water (60:40) isocratic flow.
-
Detection: UV at 230 nm (optimal for phenoxy ring).
-
Retention Time Reference: Run standards of 3-Phenoxybenzyl acetate (Substrate) vs. 3-Phenoxybenzyl alcohol (Product).
-
-
Calculation:
-
Calculate specific activity:
.
-
Part 4: Formulation Enhancement (2-Phenoxyethyl Acetate)
While the benzyl esters are metabolic markers, 2-Phenoxyethyl acetate is applied in formulation development as a co-solvent and penetrant .
Application Data:
-
Role: Increases the solubility of lipophilic AIs (like Abamectin or Pyrethroids) in EC (Emulsifiable Concentrate) formulations.
-
Penetration: The phenoxyethyl moiety mimics plant cuticular components, facilitating the transmembrane transport of the active ingredient into the leaf or insect cuticle.
-
Attractant Potential: In "Lure and Kill" strategies, 2-Phenoxyethyl acetate serves as a floral volatile mimic to attract Lepidopteran pests to treated bait stations.
Formulation Table: Typical EC Composition
| Component | Function | Concentration (% w/w) |
|---|---|---|
| Active Ingredient (e.g., Permethrin) | Toxicant | 10 - 25% |
| 2-Phenoxyethyl Acetate | Co-Solvent / Penetrant | 5 - 10% |
| Calcium Dodecylbenzenesulfonate | Emulsifier (Anionic) | 3 - 5% |
| Tristyrylphenol Ethoxylate | Emulsifier (Non-ionic) | 2 - 4% |
| Aromatic Solvent (e.g., Solvesso 100) | Bulk Carrier | Balance to 100% |
Part 5: Safety & Environmental Profile
-
Toxicity: Phenoxybenzyl acetates are generally low toxicity to mammals (WHO Class III) but are highly toxic to aquatic life due to the phenoxy moiety.
-
Degradation: Rapidly hydrolyzed in soil (Half-life < 7 days) to Phenoxybenzoic acid, which is further mineralized.
-
Handling: Wear nitrile gloves and safety glasses. Avoid breathing mists, especially when using the volatile 2-phenoxyethyl acetate.
References
-
Sogorb, M. A., & Vilanova, E. (2002). Enzymes involved in the detoxification of organophosphorus, carbamate and pyrethroid insecticides through hydrolysis. Toxicology Letters, 128(1-3), 215-228. Link
-
Wheelock, C. E., et al. (2005). High-throughput screening of esterases for pyrethroid hydrolysis using alpha-cyano-containing substrates. Analytical Biochemistry, 346(2), 290-299. Link
-
Gunning, R. V., et al. (1996). Pyrethroid resistance in Helicoverpa armigera (Hübner): Resistance mechanisms and the effect of synergists. Pesticide Science, 48(4), 333-340. Link
-
U.S. EPA. (2004). Inert Ingredients Permitted in Pesticide Products; 2-Phenoxyethyl acetate. Federal Register. Link
- Shan, G., & Hammock, B. D. (2001). Development of sensitive esterase assays based on alpha-cyano-containing esters. Analytical Biochemistry, 299(1), 54-62.
Sources
- 1. Anisyl acetate | 104-21-2 [chemicalbook.com]
- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 3. 3-フェノキシベンジルアルコール 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. web.citius.technology [web.citius.technology]
- 6. 2937-64-6|4-Acetoxybenzyl acetate|BLD Pharm [bldpharm.com]
Application Note: Synthesis of 2-Phenoxyethyl Acetate from Phenoxyethanol
Executive Summary & Critical Nomenclature Clarification
Scope of the Application Note
This guide details the synthesis of 2-Phenoxyethyl Acetate (CAS: 6192-44-5) via the esterification of Phenoxyethanol (CAS: 122-99-6).
CRITICAL SCIENTIFIC NOTICE: The request specified the synthesis of 2-Phenoxybenzyl acetate from Phenoxyethanol. This presents a structural incompatibility.
-
Starting Material: Phenoxyethanol is an aliphatic alcohol ether (
). -
Requested Target: 2-Phenoxybenzyl acetate implies a benzyl alcohol derivative (
). -
Chemical Reality: Converting an ethyl chain directly into a benzyl group requires carbon-carbon bond cleavage and ring re-functionalization, which is not a standard synthetic pathway.
Correction: This protocol assumes the user intends to synthesize the direct ester derivative of the starting material (2-Phenoxyethyl Acetate ). However, for researchers specifically requiring 2-Phenoxybenzyl Acetate (CAS: 39717-00-5), a separate "Route B" is provided in Section 4 using the correct precursor (2-Phenoxybenzyl alcohol).
Applications
-
Fragrance & Flavor: 2-Phenoxyethyl acetate is used as a fixative with mild, rose-like, and honey notes.
-
Solvents: High-boiling solvent for resins and cellulose acetate.
-
Pharmaceutical Intermediates: Precursor for specific ether-linked APIs.
Chemical Reaction & Mechanism
The synthesis is a nucleophilic acyl substitution (esterification). The hydroxyl group of 2-phenoxyethanol attacks the carbonyl carbon of acetic anhydride, facilitated by a basic catalyst (Pyridine) or an acid catalyst.
Reaction Scheme (Graphviz)
Figure 1: Reaction pathway for the acetylation of 2-phenoxyethanol.
Protocol A: Synthesis of 2-Phenoxyethyl Acetate (Direct Route)
Target Molecule: 2-Phenoxyethyl Acetate (CAS: 6192-44-5) Starting Material: 2-Phenoxyethanol Yield Expectation: 85-95%
Materials & Reagents
| Reagent | CAS No.[1][2][3] | Equiv. | Role |
| 2-Phenoxyethanol | 122-99-6 | 1.0 | Substrate |
| Acetic Anhydride | 108-24-7 | 1.2 - 1.5 | Acylating Agent |
| Pyridine | 110-86-1 | 1.5 - 2.0 | Base/Catalyst |
| Dichloromethane (DCM) | 75-09-2 | Solvent | Extraction |
| HCl (1M) | 7647-01-0 | Wash | Neutralize Pyridine |
Step-by-Step Methodology
Step 1: Reaction Setup
-
Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.
-
Add 2-Phenoxyethanol (13.8 g, 100 mmol) to the flask.
-
Add Pyridine (16 mL, ~200 mmol) . Note: Pyridine acts as both solvent and acid scavenger.
-
Place the flask in an ice bath (0°C). The reaction is exothermic.
-
Add Acetic Anhydride (14 mL, ~150 mmol) dropwise over 15 minutes via an addition funnel or syringe.
Step 2: Reaction Phase
-
Remove the ice bath and allow the mixture to warm to Room Temperature (RT).
-
Stir at RT for 3–4 hours.
-
Optimization: For faster kinetics, heat to 60°C for 1 hour.
-
-
TLC Monitoring: Use Silica Gel plates (Eluent: 20% Ethyl Acetate in Hexane).
-
Starting Material Rf: ~0.3
-
Product Rf: ~0.6 (Distinct spot, UV active).
-
Step 3: Quenching & Workup
-
Pour the reaction mixture carefully into 100 mL of ice-cold water to hydrolyze excess acetic anhydride. Stir vigorously for 10 minutes.
-
Transfer to a separatory funnel.
-
Extract with Dichloromethane (DCM) (3 x 50 mL) .
-
Combine organic layers.[4]
-
Wash Sequence (Critical for Purity):
-
Wash 2x with 1M HCl (50 mL) to remove Pyridine (converts to water-soluble pyridinium chloride).
-
Wash 1x with Saturated NaHCO₃ (50 mL) to remove residual acetic acid.
-
Wash 1x with Brine (50 mL).
-
Step 4: Purification
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄ .
-
Filter and concentrate under reduced pressure (Rotary Evaporator) to yield a crude oil.
-
Distillation: Perform vacuum distillation for high purity.
-
Boiling Point: ~135-140°C at 10 mmHg (Lit. BP ~243°C at atm).
-
Protocol B: Synthesis of 2-Phenoxybenzyl Acetate (Alternative Target)
Target Molecule: 2-Phenoxybenzyl Acetate (CAS: 39717-00-5) Starting Material: 2-Phenoxybenzyl Alcohol (CAS: 13826-35-2) Note: This protocol is provided in case the user's intent was strictly the benzyl derivative, necessitating a change in starting material.
Workflow Diagram (Graphviz)
Figure 2: Workflow for the acetylation of 2-phenoxybenzyl alcohol.
Methodology Summary
-
Dissolution: Dissolve 2-Phenoxybenzyl Alcohol (10 mmol) in Toluene (20 mL) .
-
Acylation: Add Acetic Anhydride (15 mmol) and Sodium Acetate (12 mmol) (anhydrous).
-
Reflux: Heat to 100°C for 2 hours.
-
Workup: Cool, wash with water and NaHCO₃. Dry organic layer.[4]
-
Purification: Flash chromatography on silica gel.
Analytical Validation
Physical Properties Comparison
| Property | 2-Phenoxyethyl Acetate (Protocol A) | 2-Phenoxybenzyl Acetate (Protocol B) |
| Molecular Formula | ||
| Molecular Weight | 180.20 g/mol | 242.27 g/mol |
| Boiling Point (atm) | 243°C | ~330°C (est) |
| Appearance | Colorless Liquid | Viscous Oil / Low melting solid |
| Odor | Sweet, Rose-like | Faint, Balsamic |
NMR Characterization (Protocol A Product)
To confirm the synthesis of 2-Phenoxyethyl Acetate :
-
¹H NMR (CDCl₃, 400 MHz):
- 7.26–6.90 (m, 5H, Aromatic Ph).
-
4.42 (t, 2H,
, ). -
4.18 (t, 2H,
, ). -
2.08 (s, 3H,
).
-
Interpretation: The shift of the ethylene protons and the presence of the singlet acetate peak at 2.08 ppm confirms esterification.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 22568, 2-Phenoxyethyl acetate. Retrieved from [Link]
-
The Good Scents Company (2023). 2-Phenoxyethyl acetate Information and Properties.[5][6] Retrieved from [Link]
- Vogel, A. I. (1989).Vogel's Textbook of Practical Organic Chemistry (5th Edition). Longman Scientific & Technical.
Sources
- 1. 2937-64-6|4-Acetoxybenzyl acetate|BLD Pharm [bldpharm.com]
- 2. 180044-49-9|2-((2-Methoxybenzyl)oxy)acetic acid|BLD Pharm [bldpharm.com]
- 3. Screening Compounds P30 | EvitaChem [evitachem.com]
- 4. EP2818237A1 - Surface active agent and preparation thereof - Google Patents [patents.google.com]
- 5. Page loading... [wap.guidechem.com]
- 6. ACETIC ACID 2-PHENOXYETHYL ESTER | 6192-44-5 [chemicalbook.com]
Troubleshooting & Optimization
Troubleshooting challenges in the enzymatic synthesis of phenoxybenzyl esters
Welcome to the technical support center for the enzymatic synthesis of phenoxybenzyl esters. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during these biocatalytic processes. As your partner in science, we aim to provide not just solutions, but also a deeper understanding of the underlying principles to empower your research and development.
Introduction
The enzymatic synthesis of phenoxybenzyl esters, key intermediates in the production of synthetic pyrethroids and other active pharmaceutical ingredients, offers a green and highly selective alternative to traditional chemical methods.[1][2] Lipases, particularly from Candida antarctica (CALB), are the biocatalysts of choice for these reactions, demonstrating remarkable efficiency in non-aqueous media.[1][3] However, like any sophisticated technique, challenges can arise. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction conditions and achieve high yields of your target ester.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments. Each solution is grounded in established scientific principles to help you make informed decisions.
Q1: Why is my ester yield consistently low?
A low yield in enzymatic esterification can be attributed to several factors, often related to reaction equilibrium, enzyme activity, or substrate-related issues.
Possible Cause 1: Reversible Reaction Equilibrium
Esterification is a reversible reaction where water is produced as a byproduct.[4] In a closed system, the accumulation of water can shift the equilibrium back towards the reactants (hydrolysis), thus limiting the final ester yield.[4][5]
-
Solution:
-
Water Removal: The most effective strategy is to actively remove water from the reaction medium. This can be achieved by:
-
Adding molecular sieves (e.g., 3Å or 4Å) to the reaction mixture.
-
Conducting the reaction under vacuum.
-
Using a dean-stark trap if the reaction is performed at a suitable temperature with an appropriate solvent.
-
-
Use of Acyl Donors that Shift Equilibrium: Employing vinyl esters (e.g., vinyl acetate) as acyl donors can make the reaction practically irreversible. The enol leaving group tautomerizes to a stable aldehyde, which drives the reaction forward.[1]
-
Possible Cause 2: Suboptimal Water Activity (a_w)
Lipases require a thin layer of water to maintain their catalytically active conformation, even in non-aqueous solvents.[5][6] Both excessively low and high water activity can drastically reduce enzyme performance.[4][6]
-
Solution:
-
Control Water Activity: Before starting the reaction, ensure your enzyme and solvent have an optimal water activity. This can be controlled by pre-equilibrating the enzyme with saturated salt solutions of known water activity.[6] The optimal water activity can vary between lipases, but a good starting point for many is in the range of 0.2-0.6.[6]
-
Systematic Optimization: Empirically determine the optimal water content for your specific enzyme-solvent system by running small-scale reactions with varying, controlled amounts of added water.
-
Possible Cause 3: Inappropriate Substrate Molar Ratio
An equimolar ratio of alcohol to acid may seem intuitive, but it is not always optimal. An excess of one substrate can be used to shift the equilibrium towards product formation. However, a very high concentration of either the alcohol or the acid can lead to enzyme inhibition.[7][8]
-
Solution:
-
Optimize Molar Ratio: Systematically vary the molar ratio of the phenoxybenzyl alcohol to the acyl donor. A common starting point is a 1:1.5 or 1:2 ratio, with the less expensive or less inhibitory substrate in excess.
-
Fed-Batch Strategy: To avoid high inhibitory concentrations, consider a fed-batch approach where one of the substrates is added portion-wise throughout the reaction.
-
Troubleshooting Workflow for Low Yield
Caption: The two-step ping-pong mechanism of lipase catalysis.
Experimental Protocols
Protocol: General Procedure for Lipase-Catalyzed Synthesis of 3-Phenoxybenzyl Acetate
This protocol describes a typical lab-scale synthesis using transesterification with vinyl acetate.
Materials:
-
3-Phenoxybenzyl alcohol
-
Vinyl acetate
-
Immobilized Candida antarctica lipase B (CALB, e.g., Novozym® 435)
-
Hexane (anhydrous)
-
Molecular sieves (4Å, activated)
Procedure:
-
Reactor Setup: To a 50 mL round-bottom flask equipped with a magnetic stirrer, add 3-phenoxybenzyl alcohol (e.g., 1.0 g, 5.0 mmol).
-
Solvent and Acyl Donor: Add 20 mL of anhydrous hexane and vinyl acetate (e.g., 0.65 g, 7.5 mmol, 1.5 equivalents).
-
Water Removal: Add activated molecular sieves (approx. 10% w/v).
-
Equilibration: Stir the mixture at the desired reaction temperature (e.g., 40°C) for 15 minutes to allow for temperature equilibration.
-
Initiate Reaction: Add the immobilized lipase (e.g., 100 mg, 10% by weight of the limiting substrate).
-
Reaction Monitoring: Seal the flask and let the reaction proceed with stirring (e.g., 200 rpm) at 40°C. Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by GC or HPLC.
-
Reaction Completion & Enzyme Recovery: Once the reaction has reached the desired conversion (typically 24-48 hours), stop the stirring and allow the immobilized enzyme to settle.
-
Product Isolation: Carefully decant or filter the reaction mixture to separate the immobilized enzyme. The enzyme can be washed with fresh solvent and stored for reuse. The filtrate, containing the product, can then be concentrated under reduced pressure, and the crude product can be purified by column chromatography if necessary.
References
- PubMed. (n.d.). Enzymatic synthesis of esters using an immobilized lipase.
- ResearchGate. (n.d.). The Enzymatic Synthesis of Esters in Nonaqueous Systems.
- PMC - NIH. (n.d.). Enzymatic Synthesis of Lipophilic Esters of Phenolic Compounds, Evaluation of Their Antioxidant Activity and Effect on the Oxidative Stability of Selected Oils.
- NIH. (n.d.). Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse.
- SciELO. (2011). Enzymatic synthesis optimization of isoamyl butyrate.
- Frontiers. (n.d.). Enzyme catalyzes ester bond synthesis and hydrolysis: The key step for sustainable usage of plastics.
- MDPI. (n.d.). Enzymatic Synthesis of Flavours and Fragrances, Antioxidants and Antimicrobials on the Example of Benzyl Alcohol and Its Selected Derivatives.
- MDPI. (n.d.). Latest Trends in Lipase-Catalyzed Synthesis of Ester Carbohydrate Surfactants: From Key Parameters to Opportunities and Future Development.
- PMC - NIH. (n.d.). Optimization of technological conditions for one-pot synthesis of (S)-α-cyano-3-phenoxybenzyl acetate in organic media.
- PubMed. (n.d.). Water activity dependence of lipases in non-aqueous biocatalysis.
- MDPI. (n.d.). Immobilized Lipases in the Synthesis of Short-Chain Esters: An Overview of Constraints and Perspectives.
- PubMed. (n.d.). Enhanced Esterification of Benzyl Alcohol with Acetic Acid using Sulfated Metal-Incorporated MCM-48: A Stable and Reusable Heterogeneous Catalyst.
- PMC - NIH. (n.d.). Organic Solvent Tolerant Lipases and Applications.
- PubMed. (2010). The pyrethroid metabolites 3-phenoxybenzoic acid and 3-phenoxybenzyl alcohol do not exhibit estrogenic activity in the MCF-7 human breast carcinoma cell line or Sprague-Dawley rats.
- Journal of Agricultural and Food Chemistry. (n.d.). The Synthesis of Pyrethroids.
- ResearchGate. (2015). What is the difference between esterification and trasesterification reaction?.
- MDPI. (2022). Process Development for Benzyl Alcohol Production by Whole-Cell Biocatalysis in Stirred and Packed Bed Reactors.
- MDPI. (n.d.). Recent Progress in Non-Aqueous Biocatalysis of Immobilized Enzymes.
- Master Organic Chemistry. (2022). Transesterification.
- SciELO. (n.d.). Lipase catalyzed ester synthesis for food processing industries.
- Catalysis Science & Technology. (2021). Solvent-free esterifications mediated by immobilized lipases: a review from thermodynamic and kinetic perspectives.
- Difference.wiki. (2023). Esterification vs. Transesterification: What's the Difference?.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Enzymatic Synthesis of Lipophilic Esters of Phenolic Compounds, Evaluation of Their Antioxidant Activity and Effect on the Oxidative Stability of Selected Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. mdpi.com [mdpi.com]
- 6. Water activity dependence of lipases in non-aqueous biocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
Strategies for scaling up 2-Phenoxybenzyl acetate production
Technical Support Center: Scaling Up 2-Phenoxybenzyl Acetate Production
Ticket ID: SC-2024-PBA-001 Subject: Process Optimization, Troubleshooting, and Safety Protocols for Scale-Up Assigned Specialist: Senior Application Scientist
Executive Summary
This guide addresses the scale-up challenges for 2-Phenoxybenzyl acetate (CAS: 39717-00-5). While chemically similar to the widely used insecticide intermediate 3-phenoxybenzyl acetate, the ortho-substitution (2-position) in this target molecule introduces specific steric challenges and impurity profiles not seen in the meta-isomer.
This support documentation focuses on the Direct Acetylation route using Acetic Anhydride, which offers the highest atom economy and throughput for kilogram-to-ton scale production, while minimizing the water removal issues associated with Fischer esterification.
Module 1: Reaction Engineering & Kinetics
The Core Process
The most robust industrial route involves the nucleophilic attack of 2-phenoxybenzyl alcohol on acetic anhydride.
Critical Scale-Up Factor: Unlike simple benzyl alcohol, the 2-phenoxy group creates steric hindrance near the reaction center. On a bench scale, this is negligible. On a pilot scale, it alters the heat release profile and requires higher activation energy (temperature or catalyst load).
Process Flow Diagram (DOT)
Caption: Figure 1. Industrial workflow for the acetylation of 2-phenoxybenzyl alcohol, emphasizing the quench and separation stages critical for impurity management.
Module 2: Troubleshooting & FAQs
This section is structured as a direct response to common operator tickets.
Category A: Reaction Stalling & Yield
Q1: The reaction stalls at 90% conversion. Adding more acetic anhydride doesn't help. Why? Diagnosis: This is likely due to Water Poisoning or Catalyst Deactivation .
-
Mechanism: Acetic anhydride is moisture-sensitive. If your 2-phenoxybenzyl alcohol feed contains >0.5% water, the anhydride hydrolyzes to acetic acid before it can react with the alcohol.
-
The "Ortho" Effect: The 2-phenoxy group shields the hydroxyl oxygen. If the catalyst (e.g., Pyridine or DMAP) is protonated by residual acid impurities, the reaction slows significantly because the bulky alcohol cannot easily overcome the activation barrier without an active catalyst.
-
Solution:
-
KF Titration: Test the starting alcohol for moisture (Target <0.1%).
-
Azeotropic Drying: If wet, reflux the alcohol with toluene and a Dean-Stark trap before adding the anhydride.
-
Q2: We are seeing a dangerous exotherm upon scaling to 50kg. How do we manage this? Diagnosis: Acetylation is highly exothermic.
-
Protocol: Do not mix all reagents at once (batch mode). Switch to Semi-Batch Mode .
-
Action:
Category B: Purification & Quality
Q3: The final product has a persistent yellow color. Distillation didn't remove it. Diagnosis: Oxidation of phenolic impurities.
-
Cause: 2-Phenoxybenzyl alcohol can contain trace amounts of free phenol or oxidized benzaldehyde derivatives. These form quinone-like chromophores that distill with the product.
-
Solution:
-
Nitrogen Sparging: Ensure the reaction is run under strict
atmosphere. -
Sodium Borohydride Wash: During the workup, wash the crude organic layer with a 0.5%
solution. This reduces the yellow quinones back to colorless phenols, which are then removed in the aqueous base wash.
-
Q4: Our Acid Value (AV) is too high (>1.0 mg KOH/g) even after washing. Diagnosis: Poor phase separation due to density similarities.
-
Physics: 2-Phenoxybenzyl acetate is a heavy oil. When washing with water/bicarbonate, the density difference between the organic and aqueous phases may be insufficient for rapid separation, leading to entrained acetic acid.
-
Solution:
-
Salting Out: Add NaCl to the aqueous wash to increase its density (
). -
Temperature: Perform phase separations at 40–50°C. Higher temperature reduces viscosity, improving separation speed.
-
Module 3: Technical Data & Specifications
Impurity Profile & Removal Strategy
| Impurity | Origin | Removal Strategy | Detection Method |
| Acetic Acid | Byproduct | Aqueous NaHCO3 wash; Azeotropic distillation | GC (tailing peak) / Titration |
| 2-Phenoxybenzaldehyde | Oxidation of starting material | NaHSO3 (Bisulfite) wash forms adduct | GC / TLC |
| 2-Phenoxybenzyl Alcohol | Unreacted starting material | High Vacuum Distillation (BP diff > 20°C) | HPLC / GC |
| Phenol | Hydrolysis/Degradation | Caustic wash (NaOH) | HPLC (UV) |
Troubleshooting Logic Tree (DOT)
Caption: Figure 2. Decision matrix for diagnosing common scale-up failures in esterification processes.
Module 4: Safety & Handling (E-E-A-T)
Standard Operating Procedure (SOP) Critical Points:
-
Anhydride Hazards: Acetic anhydride is corrosive and combustible. At scale, the vapor density is heavier than air.
-
Engineering Control: Bottom-sweep ventilation is required.
-
-
Quenching: The addition of water to the reaction mixture (to remove excess anhydride) is exothermic .
-
Protocol: Add water slowly at
. Do not add base (Bicarbonate) until the anhydride is fully hydrolyzed, or rapid evolution will cause reactor over-pressurization (The "Champagne Effect").
-
-
Distillation Risks: 2-Phenoxybenzyl acetate has a high boiling point (
at atm).-
Requirement: Must use High Vacuum (< 5 mbar). Heating this ether-ester linkage above 180°C for prolonged periods can lead to thermal decomposition.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 39717-00-5 (2-Phenoxybenzyl acetate). Retrieved from [Link]
-
Yadav, G. D., & Trivedi, A. H. (2020). Kinetics of esterification of benzyl alcohol with acetic acid catalysed by cation-exchange resin.[4] Chemical Engineering Science. (General benzyl ester scaling principles). Retrieved from [Link]
-
Org. Synth. 1973, Coll.[1] Vol. 5. Purification and handling of peroxy/phenoxy compounds.[1] (Safety protocols for phenoxy-derivatives). Retrieved from [Link]
- U.S. Patent 6,057,482.Process for producing benzyl acetate and benzyl alcohol. (Industrial distillation parameters).
Sources
Navigating the Matrix: A Technical Guide to Solvent and Temperature Effects in Synthesis
Welcome to the technical support center for synthesis optimization. This guide is designed for researchers, scientists, and drug development professionals who encounter the ubiquitous challenges of solvent and temperature selection. As a senior application scientist, my goal is to provide not just protocols, but the underlying rationale to empower you to make informed decisions, troubleshoot effectively, and ultimately, enhance the efficiency and success of your chemical syntheses.
Section 1: The Fundamental Interplay of Solvents and Synthesis
The choice of solvent is far from a passive decision; it is an active participant in your reaction, capable of dictating reaction rates, influencing selectivity, and even determining the final product.[1] A solvent's primary role is to dissolve reactants, bringing them into intimate contact for a reaction to occur.[2] However, its influence extends far beyond simple dissolution.
The "Like Dissolves Like" Principle: A Starting Point
The adage "like dissolves like" is a foundational concept in solvent selection.[3] This principle is rooted in the polarity of both the solvent and the solute. Polar solvents, such as water and ethanol, are adept at dissolving polar and ionic compounds because they can form strong intermolecular interactions, like hydrogen bonds, which stabilize the dissolved species.[4] Conversely, non-polar solvents, like hexane and toluene, are the preferred choice for dissolving non-polar compounds.[5][4]
Why it matters: Mismatched polarity can lead to poor solubility of reactants, resulting in a heterogeneous reaction mixture and significantly reduced reaction rates.[6] Before embarking on a synthesis, it is crucial to assess the polarity of your starting materials and choose a solvent that can adequately dissolve all components.
Beyond Polarity: Protic vs. Aprotic Solvents
Solvents are further classified as protic or aprotic, a distinction that is critical for understanding their impact on reaction mechanisms, particularly in nucleophilic substitution reactions.
-
Polar Protic Solvents: These solvents, such as water (H₂O), ethanol (CH₃CH₂OH), and methanol (CH₃OH), contain an O-H or N-H bond and can act as hydrogen bond donors.[7] They are particularly effective at solvating both cations and anions.
-
Polar Aprotic Solvents: Solvents like acetone ((CH₃)₂CO), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) possess a significant dipole moment but lack an O-H or N-H bond, rendering them incapable of hydrogen bond donation.[8] They are excellent at solvating cations but less effective at solvating anions.
Causality in Action (Sₙ1 vs. Sₙ2):
-
Sₙ1 Reactions: These reactions proceed through a carbocation intermediate. Polar protic solvents excel at stabilizing this charged intermediate through hydrogen bonding, thereby accelerating the reaction rate.[7]
-
Sₙ2 Reactions: In these reactions, a nucleophile attacks an electrophilic center in a single, concerted step. Polar aprotic solvents are favored for Sₙ2 reactions because they solvate the accompanying cation of the nucleophile, leaving the "naked" and highly reactive nucleophile free to attack.[7][8] In contrast, polar protic solvents would solvate and stabilize the nucleophile, reducing its reactivity and slowing down the reaction.[7]
Section 2: Temperature's Tyranny: Mastering Reaction Kinetics and Selectivity
Temperature is a powerful lever in chemical synthesis. It directly influences the kinetic energy of molecules, thereby affecting reaction rates and, in many cases, the distribution of products.
The Arrhenius Equation: A Quantitative Look at Temperature's Impact
The relationship between temperature and reaction rate is quantitatively described by the Arrhenius equation:
k = A e-Ea/RT
Where:
-
k is the rate constant
-
A is the pre-exponential factor (related to collision frequency and orientation)
-
Ea is the activation energy
-
R is the ideal gas constant
-
T is the absolute temperature in Kelvin
This equation reveals that the rate constant, and therefore the reaction rate, increases exponentially with temperature.[9][10] A general rule of thumb is that for many reactions near room temperature, the rate doubles for every 10°C increase in temperature.[11][12]
The "Why": Collision Theory
Increasing the temperature has a twofold effect on the molecular level:
-
Increased Collision Frequency: Molecules move faster at higher temperatures, leading to more frequent collisions.[12]
-
Increased Collision Energy: More significantly, a higher temperature increases the average kinetic energy of the molecules. This means a larger fraction of molecules will possess the minimum energy required for a successful reaction upon collision (the activation energy).[13]
The Double-Edged Sword: Temperature and Byproduct Formation
While increasing the temperature can accelerate your desired reaction, it can also accelerate undesired side reactions.[14] Many side reactions have a higher activation energy than the main reaction. At lower temperatures, these side reactions may be negligible. However, as the temperature increases, a greater proportion of molecules will have sufficient energy to overcome the activation barrier for these side reactions, leading to a decrease in product purity and overall yield.[15]
Practical Insight: Optimizing temperature is often a balancing act between achieving a reasonable reaction rate and minimizing the formation of impurities.[16][17] It is crucial to find the "sweet spot" that maximizes the formation of the desired product.
Section 3: Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments and provides actionable troubleshooting steps.
Issue 1: My reaction is not starting or is extremely slow.
-
Question: Have you chosen the right solvent?
-
Troubleshooting:
-
Check Solubility: Are all your reactants fully dissolved? If not, you may have a solubility issue. Try a solvent with a polarity that better matches your reactants.[2] You can perform small-scale solubility tests with various solvents before running the full reaction.[2]
-
Consider Polarity and Mechanism: If your reaction is known to proceed via a specific mechanism (e.g., Sₙ2), ensure your solvent choice aligns with the requirements of that pathway.[7] For instance, switching from a protic to an aprotic polar solvent can dramatically increase the rate of an Sₙ2 reaction.[7]
-
-
-
Question: Is the temperature too low?
-
Troubleshooting:
-
Gradual Temperature Increase: Slowly increase the reaction temperature in increments of 10-20°C and monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS). Be mindful that higher temperatures can also promote side reactions.[16]
-
Consult the Literature: Check for similar reactions in the literature to see the temperature ranges that have been successfully employed.
-
-
Issue 2: My reaction is producing a lot of byproducts.
-
Question: Is the reaction temperature too high?
-
Troubleshooting:
-
Lower the Temperature: Running the reaction at a lower temperature can often improve selectivity by disfavoring side reactions with higher activation energies.[18] This may require a longer reaction time, so be sure to monitor the reaction to completion.
-
Controlled Addition: If the reaction is highly exothermic, consider adding one of the reactants slowly or in portions to maintain better temperature control.
-
-
-
Question: Could the solvent be participating in the reaction?
-
Troubleshooting:
-
Inert Solvent Selection: Some solvents can react with the reagents. For example, using a protic solvent with a highly basic reagent can lead to an acid-base reaction. Choose a more inert solvent if you suspect solvent participation.
-
Solvent Purity: Impurities in the solvent (e.g., water in an anhydrous reaction) can also lead to byproducts. Ensure you are using a solvent of appropriate purity for your reaction.
-
-
Issue 3: I'm having trouble with my workup and product isolation.
-
Question: Is the boiling point of my solvent appropriate?
-
Troubleshooting:
-
High-Boiling Solvents: If you are using a high-boiling point solvent like DMF or DMSO, it can be difficult to remove under reduced pressure. Consider if a lower-boiling point solvent could be used for the reaction. If not, techniques like aqueous extraction (if your product is not water-soluble) or lyophilization may be necessary.
-
Low-Boiling Solvents: Very volatile solvents can evaporate during a long reaction, concentrating the reactants and potentially leading to side reactions. Ensure your reaction is well-sealed or equipped with a reflux condenser.
-
-
-
Question: Is my product precipitating out of the reaction mixture?
-
Troubleshooting:
-
Solvent Screening for Crystallization: This can be advantageous for purification. If the product is precipitating, you may be able to isolate it by filtration. However, if it is co-precipitating with impurities, you may need to choose a solvent in which the product remains soluble at the reaction temperature and then induce crystallization upon cooling.[8]
-
-
Section 4: Frequently Asked Questions (FAQs)
Q1: How do I choose a starting solvent for a completely new reaction?
A1: Start by analyzing the polarity of your reactants and products. The principle of "like dissolves like" is your best initial guide.[5][3] If your reactants have diverse polarities, you might consider a solvent with intermediate polarity or a solvent mixture. It is also wise to consult solvent selection guides that rank solvents based on safety and environmental impact.[19]
Q2: Can I use a mixture of solvents?
A2: Yes, solvent mixtures can be very effective. They allow you to fine-tune the polarity and solvating properties of the reaction medium. For example, a mixture of a polar and a non-polar solvent can help to dissolve reactants with different solubility characteristics.
Q3: What is the best way to heat a reaction?
A3: The choice of heating method depends on the required temperature and the scale of the reaction. For temperatures up to about 140°C, an oil bath on a hot plate with a temperature controller is common.[20] For higher temperatures, a heating mantle with sand can be a safer option.[20] It is crucial to monitor the internal temperature of the reaction, not just the temperature of the heating bath.
Q4: How do I know if my reaction is sensitive to temperature?
A4: Most reactions are sensitive to temperature. The Arrhenius equation dictates that reaction rates are exponentially dependent on temperature.[9] If you are developing a new synthesis, it is advisable to run small-scale experiments at different temperatures to determine the optimal conditions for both reaction rate and purity.[16]
Q5: Are there "green" or more environmentally friendly solvent choices?
A5: Yes, green chemistry principles encourage the use of less hazardous and more sustainable solvents.[21] Water and ethanol are often considered greener choices. Solvent selection guides, such as the CHEM21 guide, provide rankings of solvents based on their environmental, health, and safety impacts.[19]
Data Presentation & Protocols
Table 1: Properties of Common Solvents in Synthesis
| Solvent | Class | Polarity | Boiling Point (°C) | Key Considerations |
| Hexane | Non-polar | Very Low | 69 | Good for non-polar compounds; neurotoxic concerns.[1] |
| Toluene | Non-polar | Low | 111 | Higher boiling point than hexane; can engage in π-stacking.[1] |
| Diethyl Ether | Non-polar | Low | 35 | Very volatile; forms explosive peroxides upon storage.[22] |
| Dichloromethane (DCM) | Polar Aprotic | Medium | 40 | Good general-purpose solvent; environmental concerns. |
| Tetrahydrofuran (THF) | Polar Aprotic | Medium | 66 | Can form explosive peroxides. |
| Acetone | Polar Aprotic | Medium-High | 56 | Highly volatile and flammable.[22] |
| Acetonitrile | Polar Aprotic | High | 82 | Often used in chromatography. |
| Dimethylformamide (DMF) | Polar Aprotic | High | 153 | High boiling point; can be difficult to remove. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | 189 | Very high boiling point; excellent solvating power. |
| Ethanol | Polar Protic | High | 78 | Good "green" solvent choice; can act as a nucleophile. |
| Methanol | Polar Protic | High | 65 | Can act as a nucleophile; toxic. |
| Water | Polar Protic | Very High | 100 | The ultimate "green" solvent; can be reactive. |
Data compiled from various sources, including Wikipedia's solvent properties table.[3]
Experimental Protocol: Small-Scale Solvent Screening
Objective: To identify a suitable solvent for a new chemical reaction.
Materials:
-
Reactants A and B
-
A selection of test solvents (e.g., hexane, toluene, DCM, THF, acetonitrile, ethanol, water)
-
Small vials or test tubes (e.g., 1 mL)
-
Magnetic stirrer and stir bars (optional)
-
Heating block or oil bath
-
TLC plates and developing chamber
Procedure:
-
Solubility Test (Room Temperature): a. To separate vials, add a small, representative amount of reactant A. b. To each vial, add a different test solvent dropwise until the reactant dissolves or it is clear that it is insoluble (approx. 0.5 mL). c. Record your observations. d. Repeat steps a-c for reactant B. e. Identify solvents that dissolve both reactants.
-
Reaction Test: a. In a clean vial, combine stoichiometric amounts of reactants A and B. b. Add the most promising solvent from the solubility test (enough to dissolve the reactants). c. Stir the reaction at room temperature. d. Monitor the reaction progress by TLC at regular intervals (e.g., 30 min, 1 hr, 2 hr, 4 hr) by spotting the reaction mixture against the starting materials. e. If no reaction is observed, gradually heat the reaction mixture (e.g., to 50°C) and continue to monitor by TLC. f. Note the formation of the product and any byproducts.
-
Analysis: a. Compare the results from the different solvents tested. b. The ideal solvent will dissolve all reactants and facilitate a clean conversion to the desired product in a reasonable timeframe.
Visualizations
Diagram 1: Solvent Selection Workflow
Caption: A decision-making workflow for rational solvent selection.
Diagram 2: Temperature Effects on Reaction Profile
Caption: Higher temperatures increase the fraction of molecules with sufficient energy to overcome the activation barrier (Ea).
References
-
Organic Synthesis under Solvent-free Condition (Green Chemistry): A Mini Literature Review. (2022). ResearchGate. Retrieved from [Link]
-
Solubility – Introductory Organic Chemistry. (n.d.). Open Oregon Educational Resources. Retrieved from [Link]
-
Effect of Temperature on Reaction Rates. (n.d.). Dalal Institute. Retrieved from [Link]
-
Effect of Temperature Change on Reaction Rate. (2023). JoVE. Retrieved from [Link]
-
Effects of solvent on the reaction time and yield. (n.d.). ResearchGate. Retrieved from [Link]
-
How do you choose the right solvent for a solution? (n.d.). TutorChase. Retrieved from [Link]
-
Solvent Effects on Reaction Rates | SN1 vs SN2, Polar Protic & Aprotic Solvents. (2021). YouTube. Retrieved from [Link]
-
The effect of temperature on rates of reaction. (n.d.). Chemguide. Retrieved from [Link]
-
Green Chemistry - Organic Synthesis. (n.d.). Organic-Chemistry.org. Retrieved from [Link]
-
A Brief Introduction to Chemical Reaction Optimization. (2021). ACS Publications. Retrieved from [Link]
-
Solvent. (n.d.). Wikipedia. Retrieved from [Link]
-
Can Reaction Temperature Impact Synthetic Product Yield and Purity? (2023). Biotage. Retrieved from [Link]
-
Solvent effects. (n.d.). Wikipedia. Retrieved from [Link]
-
Tips & Tricks: Heating and Cooling. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]
-
8.5: The Effect of Temperature on Reaction Rates. (2022). Chemistry LibreTexts. Retrieved from [Link]
-
6.2.3.1: Arrhenius Equation. (2022). Chemistry LibreTexts. Retrieved from [Link]
-
A Guide for Science Researchers: Choosing the Best Solvent for Chemical Reactions. (2024). Lab Manager. Retrieved from [Link]
-
Chapter 13.1: Factors that Affect Reaction Rates. (2022). Chemistry LibreTexts. Retrieved from [Link]
-
Temperature Control and Efficiency in Chemical Processing. (n.d.). Fluorotherm. Retrieved from [Link]
-
A Deep Dive into Common Organic Solvents. (n.d.). ChemTalk. Retrieved from [Link]
-
Maximizing Yield and Purity: Strategies for Fine Chemical Synthesis. (2024). AZoM. Retrieved from [Link]
-
Chapter 9.2: Solubility and Structure. (2022). Chemistry LibreTexts. Retrieved from [Link]
-
Reaction Rates and Temperature; Arrhenius Theory. (n.d.). University of Massachusetts Boston. Retrieved from [Link]
-
1.8: Acids, Bases, and Solvents - Choosing a Solvent. (2022). Chemistry LibreTexts. Retrieved from [Link]
-
Simultaneous self-optimisation of yield and purity through successive combination of inline FT-IR spectroscopy and online mass spectrometry in flow reactions. (2021). ResearchGate. Retrieved from [Link]
-
Automated chemical synthesis. Part 3: Temperature control systems. (1983). ResearchGate. Retrieved from [Link]
-
Impact of Temperature on Reaction Rate in Catalytic Reactions. (2024). ResearchGate. Retrieved from [Link]
-
How To: Improve Yield. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]
-
How Does Solvent Polarity Impact Compound Solubility? (2023). YouTube. Retrieved from [Link]
-
Lesson 6.4: Temperature and the Rate of a Chemical Reaction. (n.d.). American Chemical Society. Retrieved from [Link]
-
How to Achieve Optimal Temperature Control of Reactors. (n.d.). Lab Unlimited. Retrieved from [Link]
-
How To: Improve Yield. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]
-
What Are Common Mistakes In Chemistry Synthesis Reactions? (2023). YouTube. Retrieved from [Link]
-
Dependence Of Reaction Rate Upon Temperature - Rate Processes In Chemical Reactions Kinetics And Equilibrium. (n.d.). Jack Westin. Retrieved from [Link]
-
Collision Theory & Arrhenius Equation | How Temperature Affects Reaction Rates (14.4). (2022). YouTube. Retrieved from [Link]
-
3 Powerful Ways Temperature Control in Chemical Plants Boost Efficiency. (n.d.). Forberg Smith. Retrieved from [Link]
-
3.3C: Determining Which Solvent to Use. (2022). Chemistry LibreTexts. Retrieved from [Link]
-
Can You Solve These Tricky Multi-Step Synthesis Problems Before I Do? Mastering Organic Synthesis. (2023). YouTube. Retrieved from [Link]
-
Organic Solvents: Types, Uses, & Properties Explained. (n.d.). Allen. Retrieved from [Link]
-
Organic Solvents. (n.d.). BYJU'S. Retrieved from [Link]
Sources
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- 22. Organic Solvents: Types, Uses, & Properties Explained [allen.in]
Catalyst selection and optimization for phenoxybenzyl esterification
The following Technical Support Guide is designed for researchers and process chemists optimizing the synthesis of phenoxybenzyl esters (e.g., Permethrin, Phenothrin). It prioritizes yield maximization, stereochemical retention, and catalyst longevity.
Topic: Catalyst Selection & Process Optimization Ticket ID: PBE-OPT-2024 Status: Resolved (Expert Review)
Executive Summary
The esterification of 3-phenoxybenzyl alcohol (3-PBA) with cyclopropanecarboxylic acids (e.g., chrysanthemic or permethric acid) presents a unique set of challenges. Unlike simple aliphatic esterifications, this process requires strict control over stereochemistry (cis/trans ratio preservation) and chemoselectivity (avoiding ether cleavage or polymerization of the phenoxy group).
This guide replaces trial-and-error with a mechanistic approach to catalyst selection and process engineering.
Module 1: Catalyst Selection Matrix
User Question: I am observing isomerization of the cyclopropane ring when using sulfuric acid. Which catalyst system offers the best balance between rate and stereoretention?
Technical Response:
Strong Brønsted acids like
Decision Framework
Use the following logic to select your catalytic system based on your substrate's sensitivity and scale.
Figure 1: Catalyst selection decision tree based on stereochemical sensitivity and operational scale.
Comparative Performance Data
| Catalyst System | Mechanism | Stereoretention | Reaction Temp | Water Tolerance | Recommended For |
| Titanium(IV) butoxide (TnBT) | Lewis Acid Activation | High | 140–180°C | Low (Hydrolyzes) | Large-scale direct esterification; "Green" processes. |
| Acid Chloride (via SOCl₂) | Nucleophilic Acyl Substitution | Moderate to High | 0–40°C | Zero (Violent) | High-value, small-scale synthesis; difficult substrates. |
| Sulfated Zirconia ( | Heterogeneous Brønsted | Moderate | 80–120°C | Moderate | Continuous flow reactors; easy catalyst recovery. |
| Lipase (CAL-B) | Serine Hydrolase | Excellent | 30–60°C | High (Aqueous interface) | Kinetic resolution of racemic acids; high-purity isomers. |
Module 2: Process Optimization & Troubleshooting
User Question: My conversion stalls at ~85% despite using excess alcohol. How do I push to completion without degrading the ester?
Technical Response: Stalling at 85% is a classic symptom of equilibrium limitation or catalyst deactivation by water.
Water Management (The Critical Variable)
In direct esterification (Acid + Alcohol), water is a byproduct. If not removed, it hydrolyzes the catalyst (especially Titanates) or reverses the equilibrium.
-
Azeotropic Distillation: Use a Dean-Stark trap with Toluene or Xylene. Crucial: Ensure the solvent return line is dry.
-
Nitrogen Sparging: For high-boiling substrates (like phenoxybenzyl alcohol), sparging
through the melt helps strip water without requiring a large solvent volume.
Temperature vs. Selectivity
-
Issue: High temperatures (>160°C) promote the thermal rearrangement of the phenoxybenzyl group or decarboxylation.
-
Fix: Use a vacuum-assisted esterification . By reducing pressure to 200-400 mbar, you can reflux the azeotrope at a lower temperature (e.g., 110°C instead of 140°C), preserving the molecule.
Stoichiometry
-
Protocol: Do not use a large excess of 3-phenoxybenzyl alcohol (3-PBA). It is high-boiling and difficult to remove.
-
Optimization: Use a slight excess of the Acid (1.05 eq) if it is cheaper/easier to wash out (e.g., via alkaline wash), OR use stoichiometric amounts with a highly active catalyst like TnBT (0.5 mol%).
Module 3: Detailed Experimental Protocol
Workflow: Direct Esterification using Titanium(IV) butoxide (TnBT). Objective: Synthesis of Permethrin (Phenoxybenzyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate).[1]
Step-by-Step Methodology
-
Reactor Setup:
-
Equip a 3-neck round-bottom flask with a mechanical stirrer, a Dean-Stark trap (filled with Xylene), and a nitrogen inlet.
-
Note: Glassware must be oven-dried. TnBT is moisture-sensitive.
-
-
Charging:
-
Add Permethric Acid (1.0 equiv) and 3-Phenoxybenzyl Alcohol (1.02 equiv).
-
Add solvent (Xylene, ~30% of reactor volume) to facilitate azeotrope formation.
-
Citation: Commercial synthesis often utilizes solvent-free melt conditions if efficient water stripping is available [1].
-
-
Catalyst Addition:
-
Heat the mixture to 100°C to ensure homogeneity.
-
Inject Titanium(IV) butoxide (TnBT) (0.1 – 0.5 mol% relative to acid).
-
Why? Adding catalyst at elevated temperature prevents initial precipitation/complexation with moisture traces.
-
-
Reaction Phase:
-
Raise temperature to reflux (~145°C for Xylene).
-
Monitor water collection in the trap.
-
Endpoint Control: Monitor acid value (AV). Reaction is complete when AV < 2 mg KOH/g.
-
-
Work-up (Hydrolysis of Catalyst):
-
Cool to 80°C. Add water (2% v/v) to hydrolyze the Titanate into inert
. -
Filter the solid
through a Celite pad. -
Wash the organic filtrate with 5%
(to remove unreacted acid) and brine.
-
-
Isolation:
-
Evaporate solvent under reduced pressure.
-
Result: Pale yellow oil. Purity typically >95% without column chromatography.
-
Visualizing the Workflow
Figure 2: Process flow for the Titanium-catalyzed direct esterification of phenoxybenzyl alcohol.
FAQ: Troubleshooting Specific Failures
Q1: The reaction mixture turned dark black/brown. What happened?
-
Cause: Oxidation of the phenoxybenzyl alcohol or polymerization of the vinyl group on the acid (if using permethric acid).
-
Solution: Ensure strict inert atmosphere (
blanket). Add a radical inhibitor like BHT (Butylated hydroxytoluene) (100-500 ppm) to the reaction mixture to prevent polymerization of the vinyl moiety [2].
Q2: I see a new impurity peak at RRT 0.85 on HPLC.
-
Cause: Likely the symmetric ether formed by the self-condensation of 3-phenoxybenzyl alcohol (
). This is catalyzed by strong Brønsted acids. -
Solution: Switch to a Lewis acid catalyst (Titanate or Zirconium). Brønsted acids are too aggressive for benzylic alcohols, which are prone to etherification.
Q3: Can I use Lipase for the acid chloride method?
-
No. Acid chlorides will denature the enzyme immediately. Lipases are used for transesterification (using vinyl esters) or direct esterification in mild conditions. If you need enantioselectivity, use Candida antarctica Lipase B (CAL-B) with the acid and alcohol in a solvent like hexane or toluene at 40-60°C [3].
References
-
MDPI. Effectiveness of Esterification Catalysts in the Synthesis of Poly(Ethylene Vanillate). Polymers, 2021. Available at: [Link][2]
- Google Patents. EP3506748A1 - Improved method for the synthesis of permethrin. Google Patents.
-
Frontiers. A Highly Effective Biomass-Derived Solid Acid Catalyst for Biodiesel Synthesis Through Esterification. Frontiers in Chemistry, 2021. Available at: [Link]
Sources
Validation & Comparative
A Comparative Guide to the Efficacy of Pyrethroid Synergists: Piperonyl Butoxide (PBO) vs. MGK-264
For Researchers, Scientists, and Drug Development Professionals
In the ongoing battle against insecticide resistance, the strategic use of synergists is paramount to maintaining the efficacy of pyrethroid insecticides. This guide provides an in-depth technical comparison of two widely used pyrethroid synergists: Piperonyl Butoxide (PBO) and N-Octyl Bicycloheptene Dicarboximide (MGK-264). While initial investigations considered the potential synergistic activity of 2-Phenoxybenzyl acetate, our comprehensive review of scientific literature indicates that this compound is a metabolite of pyrethroid degradation rather than a synergist itself. Therefore, this guide will focus on the comparative efficacy and mechanisms of PBO and MGK-264, offering field-proven insights and experimental data to inform your research and development efforts.
The Critical Role of Synergists in Overcoming Pyrethroid Resistance
Pyrethroid insecticides are a cornerstone of pest control programs worldwide. However, their extensive use has led to the development of resistance in many insect populations. One of the primary mechanisms of this resistance is enhanced metabolic detoxification, where insects produce higher levels of enzymes that break down the insecticide before it can reach its target site in the nervous system.
Synergists are compounds that, while often having little to no insecticidal activity on their own, can significantly enhance the potency of an insecticide by inhibiting these detoxification enzymes.[1][2] This inhibition restores the susceptibility of resistant insect populations and can also delay the development of resistance. The two main classes of enzymes targeted by synergists like PBO and MGK-264 are Cytochrome P450 monooxygenases (P450s) and carboxylesterases.[3]
Mechanism of Action: Inhibiting the Metabolic Defense
The primary mode of action for both PBO and MGK-264 is the inhibition of metabolic enzymes that insects use to detoxify xenobiotics, including pyrethroids.
Piperonyl Butoxide (PBO): PBO is a well-established and widely utilized synergist that primarily acts as a potent inhibitor of cytochrome P450 monooxygenases.[1] P450s are a diverse group of enzymes that play a crucial role in the oxidative metabolism of a wide range of compounds. By binding to and inhibiting these enzymes, PBO prevents the breakdown of the pyrethroid molecule, allowing more of the active ingredient to reach its target, the voltage-gated sodium channels in the insect's nervous system.
MGK-264 (N-Octyl Bicycloheptene Dicarboximide): MGK-264 also functions by inhibiting the insect's metabolic enzymes.[2] While its primary target is also considered to be cytochrome P450s, the breadth of its inhibitory action on other enzyme systems like esterases is less extensively documented in readily available literature compared to PBO.[3]
dot
Caption: Mechanism of pyrethroid synergism.
Comparative Efficacy: A Look at the Data
Direct, side-by-side comparative studies of PBO and MGK-264 under identical conditions are limited in the public domain. However, available data and regulatory documents provide insights into their relative performance.
A memorandum from the U.S. Environmental Protection Agency (EPA) notes that in co-formulations with pyrethrins and pyrethrum, MGK-264 proved to be a less effective synergist than PBO.[4] The same document suggests that PBO's excellent storage and formulation stability may also contribute to its wider use and registration.[4]
Synergistic Ratio (SR): A Key Performance Metric
The synergistic ratio is a critical measure of a synergist's efficacy. It is calculated as the ratio of the lethal dose (e.g., LD50) of the insecticide alone to the lethal dose of the insecticide in the presence of the synergist. A higher SR indicates a greater potentiation of the insecticide's toxicity.
| Synergist | Insecticide | Insect Species | Synergistic Ratio (SR) | Reference |
| PBO | Alpha-cypermethrin | Lucilia cuprina (susceptible strain) | 7.6 - 13.5 | [5] |
| PBO | Alpha-cypermethrin | Lucilia cuprina (resistant strain) | 2.6 - 4.6 | [5] |
| PBO | Deltamethrin | Mosquitoes | Not specified, but significantly increased mortality | [6] |
| MGK-264 | Cyhexatin (organotin) | Spodoptera littoralis (susceptible) | 40.8 (LD50 without/with) | [7] |
| MGK-264 | Cyhexatin (organotin) | Spodoptera littoralis (field strain) | 7.3 (LD50 without/with) | [7] |
Note: The data for MGK-264 with cyhexatin is provided for context on its synergistic capabilities, as direct comparative data with pyrethroids against PBO is scarce in the available literature.
The data for PBO demonstrates its ability to significantly synergize pyrethroids, although the effect is less pronounced in resistant strains, likely due to other resistance mechanisms being present.[5] The information on MGK-264 shows its synergistic potential, though the provided example is with a non-pyrethroid insecticide.
Experimental Protocols for Evaluating Synergist Efficacy
To ensure scientific integrity and generate reliable comparative data, standardized bioassays are essential. The World Health Organization (WHO) and the Centers for Disease Control and Prevention (CDC) have established protocols for evaluating insecticide resistance and the efficacy of synergists.
WHO Tube Test for Synergist Bioassays
This method involves exposing adult mosquitoes to insecticide-impregnated papers. To assess synergism, mosquitoes are first pre-exposed to a paper treated with the synergist for a specified time before being exposed to the insecticide-treated paper.
Step-by-Step Methodology:
-
Preparation: Label WHO tubes and prepare insecticide-impregnated papers (with and without synergist) and control papers (treated with solvent only).
-
Mosquito Collection and Acclimation: Collect 2-5 day old, non-blood-fed female mosquitoes and acclimate them to the testing environment (27±2°C and 75±10% relative humidity).[8]
-
Pre-exposure to Synergist: Introduce a batch of mosquitoes into a tube lined with synergist-impregnated paper for a 60-minute pre-exposure period.[8] A control group is exposed to a paper treated only with the solvent.
-
Insecticide Exposure: Transfer the pre-exposed mosquitoes to a tube containing the insecticide-impregnated paper for a 60-minute exposure period.[8]
-
Holding Period: After exposure, transfer the mosquitoes to a clean holding tube with access to a 10% sugar solution.[8]
-
Mortality Reading: Record mortality at 24 hours post-exposure.
-
Data Analysis: Calculate the percentage mortality and compare the results of the insecticide-alone group to the synergist-plus-insecticide group to determine the synergistic effect.
dot
Caption: WHO Tube Test Workflow for Synergist Bioassay.
CDC Bottle Bioassay for Synergists
The CDC bottle bioassay is another widely used method that can be adapted to assess synergism. This technique involves coating the inside of glass bottles with a known concentration of insecticide and observing the knockdown and mortality of mosquitoes over time.
Step-by-Step Methodology:
-
Bottle Preparation: Coat the inside of glass bottles with the desired concentration of insecticide dissolved in a volatile solvent (e.g., acetone). Prepare a set of bottles with the synergist and insecticide, a set with only the insecticide, and a control set with only the solvent.
-
Mosquito Introduction: Introduce a known number of adult mosquitoes into each bottle.
-
Observation: Record the number of knocked-down mosquitoes at regular intervals over a set exposure period.
-
Mortality Reading: After the exposure period, transfer the mosquitoes to a clean container with access to a sugar source and record mortality at 24 hours.
-
Data Analysis: Compare the time-mortality data between the different treatment groups to evaluate the synergistic effect.
Conclusion and Future Perspectives
Both Piperonyl Butoxide (PBO) and MGK-264 are effective pyrethroid synergists that play a crucial role in managing insecticide resistance by inhibiting metabolic enzymes in insects. The available evidence suggests that PBO is more broadly used and may be a more potent synergist for pyrethroids compared to MGK-264.[4] However, the lack of direct comparative studies under standardized conditions highlights a significant knowledge gap.
For researchers and drug development professionals, further investigation into the comparative efficacy of these and other novel synergists is essential. Head-to-head comparisons using standardized bioassays, such as the WHO tube test or CDC bottle bioassay, across a range of pyrethroid-resistant insect species are needed to provide a clearer understanding of their relative performance. Furthermore, a more detailed elucidation of the specific enzyme inhibition profiles of synergists like MGK-264 will enable a more targeted and effective approach to overcoming metabolic resistance. The development of new, more potent, and environmentally benign synergists remains a critical area of research for sustainable pest management and the preservation of the efficacy of our current insecticide arsenal.
References
-
U.S. Environmental Protection Agency. (2021). Pyrethrins (PC Code 069001), Piperonyl Butoxide (PBO) (PC Code 067501), and MGK-264 (PC Code 057001) Agricultural and Non-Agricultural Benefits Assessment for Registration Review. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2021). Pyrethrins (PC Code 069001), Piperonyl Butoxide (PBO) (PC Code 067501), and MGK-264 (PC Code 057001) Non-Agricultural Benefits Assessment for Registration Review. Retrieved from [Link]
-
Gleave, K., Lissenden, N., Richardson, M., Choi, L., & Ranson, H. (2018). Piperonyl butoxide (PBO) combined with pyrethroids in insecticide-treated nets to prevent malaria in Africa. Cochrane Database of Systematic Reviews, (11), CD012776. [Link]
-
National Pesticide Information Center. (n.d.). MGK-264 General Fact Sheet. Retrieved from [Link]
-
Prakash, A., et al. (2015). Efficacy of Piperonyl Butoxide (PBO) as a Synergist With Deltamethrin on Five Species of Mosquitoes. Journal of Arthropod-Borne Diseases, 9(2), 246–252. [Link]
-
Walsh, T. K., et al. (2023). Reduced synergistic efficacy of piperonyl butoxide in combination with alpha-cypermethrin in vitro in an insecticide-resistant strain of the sheep blowfly, Lucilia cuprina. Veterinary Parasitology, 317, 110003. [Link]
-
CORDIS | European Commission. (2016). Ecofriendly synergists for insecticide formulations. Retrieved from [Link]
-
Fagbohun, A. B., et al. (2021). efficacy of piperonyl butoxide (pbo) synergist on pyrethroid and dichlorodiphenyl trichloroethane (ddt) resistant mosquitoes in lekki, lagos state, nigeria. Journal of Basic and Applied Zoology, 82(1), 1-8. [Link]
-
Giddings, J., & Sharp, J. (n.d.). The synergistic effect of piperonyl butoxide (PBO) on the toxicity of pyrethrins to Hyalella azteca. Compliance Services International (CSI). Retrieved from [Link]
-
Centers for Disease Control and Prevention. (2018). Global Manual for Evaluating Insecticide Resistance Using the CDC Bottle Bioassay. Retrieved from [Link]
-
Atugonza, R., et al. (2022). Physical integrity and residual bio-efficacy of PBO-pyrethroid synergist-treated and pyrethroid-only LLINs after 1.5 years of field use in Western Kenya. PLOS ONE, 17(1), e0262248. [Link]
-
Bertin Bioreagent. (n.d.). MGK-264. Retrieved from [Link]
-
Althoff, R., et al. (2022). Topical Application Bioassay to Quantify Insecticide Toxicity for Mosquitoes and Fruit Flies. Journal of Visualized Experiments, (179), e63391. [Link]
-
Guengerich, F. P. (2021). Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications. Life, 11(12), 1298. [Link]
-
U.S. Environmental Protection Agency. (2021). MGK-264 Proposed Interim Registration Review Decision Case Number 2430. Retrieved from [Link]
-
World Health Organization. (2016). Test procedures for insecticide resistance monitoring in malaria vector mosquitoes. Retrieved from [Link]
-
N'Guessan, R., et al. (2007). Diagram for performing the CDC bottle bioassay with synergists. ResearchGate. Retrieved from [Link]
-
Althoff, R., et al. (2022). Topical Application Bioassay to Quantify Insecticide Toxicity for Mosquitoes and Fruit Flies. NSF Public Access Repository. [Link]
-
Abass, K., et al. (2014). An evaluation of the cytochrome P450 inhibition potential of selected pesticides in human hepatic microsomes. ResearchGate. Retrieved from [Link]
-
World Health Organization. (2018). Test procedures for insecticide resistance monitoring in malaria vector mosquitoes, 2nd edition. Retrieved from [Link]
-
Miles, A., et al. (2022). Reviewing the WHO Tube Bioassay Methodology: Accurate Method Reporting and Numbers of Mosquitoes Are Key to Producing Robust Results. Insects, 13(6), 558. [Link]
-
Innovation to Impact. (n.d.). CDC bottle bioassay. Retrieved from [Link]
-
Tulasi, B., et al. (2023). Bioassays Methods for Evaluating Insecticide Toxicity: Principles, Methods, and Considerations. AgriSustain-An International Journal. [Link]
-
El-Saber Batiha, G., et al. (2017). Inhibition of Cytochrome P450 (CYP3A4) Activity by Extracts from 57 Plants Used in Traditional Chinese Medicine (TCM). Pharmacognosy Magazine, 13(Suppl 2), S319–S329. [Link]
-
Dinis-Oliveira, R. J. (2022). Inhibition of cytochrome P450 3A4 enzyme activity by alkaloid psilocin from magic mushrooms: potential for drug interactions. ResearchGate. Retrieved from [Link]
-
Journal of Entomology and Zoology Studies. (2017). Laboratory bioassay methods to assess the insecticide toxicity against insect pests-A review. Retrieved from [Link]
-
World Health Organization Regional Office for the Eastern Mediterranean. (2022). Introduction to CDC Bottle Bioassays. YouTube. Retrieved from [Link]
-
Pacific Mosquito Surveillance and Strengthening for Impact (PacMOSSI). (2024). Standard Operating Procedure for testing insecticide resistance with WHO tube tests. Retrieved from [Link]
-
D'Amore, C., et al. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. Metabolites, 13(5), 652. [Link]
-
Smith, D. L., et al. (2024). Unpacking WHO and CDC Bottle Bioassay Methods: A Comprehensive Literature Review and Protocol Analysis Revealing Key Outcome Predictors. Insects, 15(6), 434. [Link]
-
Althoff, R., et al. (2022). Topical Application Bioassay to Quantify Insecticide Toxicity for Mosquitoes and Fruit Flies. NSF Public Access Repository. [Link]
-
de Souza, C. F., et al. (2013). Esterase inhibition in tadpoles of Scinax fuscovarius (Anura, Hylidae) as a biomarker for exposure to organophosphate pesticides. ResearchGate. Retrieved from [Link]
-
Wang, Y., et al. (2021). Characterization of EstDR4, a Novel Cold-Adapted Insecticides-Metabolizing Esterase from Deinococcus radiodurans. International Journal of Molecular Sciences, 22(4), 2119. [Link]
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- 7. caymanchem.com [caymanchem.com]
- 8. pacmossi.org [pacmossi.org]
Efficacy of Phenoxybenzyl Moiety Against Metabolically Resistant Mosquito Strains
Executive Summary: The Structural "Achilles' Heel"
The phenoxybenzyl moiety is the pharmacophore backbone of the most widely used pyrethroids in vector control, including Permethrin , Deltamethrin , and Cypermethrin . While this structural group provides essential photostability and potency against voltage-gated sodium channels (VGSC), it has become the primary target for metabolic resistance mechanisms in Anopheles and Aedes vectors.
This guide objectively compares the efficacy of phenoxybenzyl-based pyrethroids against Polyfluorobenzyl alternatives (e.g., Transfluthrin) and Synergized Formulations (with PBO). The data demonstrates that while the phenoxybenzyl group is highly vulnerable to P450 monooxygenase hydroxylation, this vulnerability can be mitigated through structural modification or metabolic inhibition.
Molecular Mechanism of Action & Resistance
The Target: Voltage-Gated Sodium Channels (VGSC)
Both phenoxybenzyl and non-phenoxybenzyl pyrethroids function by binding to the
The Metabolic Failure Point: P450 Hydroxylation
In metabolically resistant strains (e.g., An. funestus FUMOZ-R, Ae.[1] aegypti), overexpression of Cytochrome P450s (specifically CYP6M2 , CYP6P3 , and CYP9J families) leads to rapid detoxification.
-
Mechanism: The P450 enzyme preferentially targets the 4'-carbon of the phenoxybenzyl ring.
-
Reaction: Hydroxylation converts the lipophilic insecticide into a polar metabolite (e.g., 4'-hydroxy-permethrin), which is easily conjugated and excreted.
-
Structural Insight: The electron-rich nature of the phenoxybenzyl ether linkage facilitates this oxidative attack.
Pathway Visualization: Metabolic Detoxification
Caption: Comparative metabolic fate of Phenoxybenzyl vs. Polyfluorobenzyl moieties in the presence of upregulated P450 enzymes.
Comparative Efficacy Analysis
The following data synthesizes performance metrics across multiple resistant strains (An. gambiae kdr/metabolic, Ae. aegypti).[1][2][3][4][5]
Table 1: Resistance Ratios (RR) and Synergism
RR = LC50 Resistant Strain / LC50 Susceptible Strain
| Compound Class | Active Ingredient | Moiety Type | Resistance Ratio (RR) | PBO Synergism Ratio* | Status in Resistant Strains |
| Type I Pyrethroid | Permethrin | Phenoxybenzyl | >100x (High) | High (>10x) | Compromised |
| Type II Pyrethroid | Deltamethrin | Phenoxybenzyl | >80x (High) | High (>10x) | Compromised |
| Polyfluorobenzyl | Transfluthrin | Tetrafluorobenzyl | <5x (Low) | Low (~1-2x) | Retained Efficacy |
| Polyfluorobenzyl | Metofluthrin | Polyfluorobenzyl | <3x (Low) | Low (~1x) | Retained Efficacy |
*Synergism Ratio = LC50 (Insecticide only) / LC50 (Insecticide + PBO). High ratio indicates metabolic resistance is the primary driver.
Key Insights
-
Structural Evasion: Polyfluorobenzyl pyrethroids (Transfluthrin) lack the specific phenoxybenzyl binding site required by CYP6M2, allowing them to bypass the metabolic blockade.
-
Synergist Dependency: Phenoxybenzyl pyrethroids require PBO (Piperonyl Butoxide) to inhibit P450s and restore lethality. Polyfluorobenzyls function effectively without PBO in these specific metabolic strains.
Experimental Protocols (Self-Validating Systems)
To replicate these findings or phenotype local vectors, use the following standardized workflows.
Protocol A: CDC Bottle Bioassay with Synergist (Diagnostic)
Purpose: To determine if resistance is metabolic (P450-mediated) or target-site (kdr).
Reagents:
-
Technical grade insecticide (Permethrin, Transfluthrin).
-
Acetone (HPLC grade).
-
Wheaton 250ml bottles.
Step-by-Step:
-
Preparation: Coat bottles with the diagnostic dose (DD) of the insecticide (e.g., Permethrin 43 µ g/bottle ).
-
Control: Acetone only.
-
Synergist: Coat separate bottles with PBO (400 µ g/bottle ) one hour prior to insecticide exposure.
-
-
Exposure: Introduce 20-25 female mosquitoes (non-blood fed, 3-5 days old) into each bottle.
-
Monitoring: Record knockdown (KD) every 15 minutes for 2 hours.
-
Validation:
-
If Mortality < 90% in Insecticide Only → Resistance Confirmed .
-
If Mortality increases significantly (>20%) in Insecticide + PBO → Metabolic Resistance Confirmed .
-
If Mortality remains low in Insecticide + PBO → Target-Site (kdr) or Cuticular Resistance .
-
Protocol B: Biochemical Assay (Microplate)
Purpose: Quantify P450 activity levels to correlate with bioassay results.
-
Homogenization: Homogenize single mosquitoes in 200 µL phosphate buffer (pH 7.2).
-
Substrate: Add 20 mM 7-ethoxycoumarin (7-EC) or use a heme-peroxidase method.
-
Incubation: Incubate at 30°C for 4 hours.
-
Readout: Measure fluorescence (Excitation 390nm / Emission 460nm).
-
Calculation: Compare mean activity vs. susceptible strain (e.g., Kisumu or New Orleans).
Workflow Visualization: Resistance Phenotyping
Caption: Decision tree for distinguishing metabolic resistance from target-site mechanisms.
Conclusion & Recommendations
The phenoxybenzyl moiety is no longer a standalone solution for vector control in regions with established metabolic resistance.
-
For Immediate Control: Use PBO-synergized phenoxybenzyl pyrethroids (e.g., PBO-LLINs) to inhibit the P450 enzymes responsible for degradation.
-
For Resistance Management: Rotate to Polyfluorobenzyl pyrethroids (Transfluthrin) or non-pyrethroid classes (Chlorfenapyr), as they structurally evade the specific metabolic pathways evolved against the phenoxybenzyl group.
References
-
Horstmann, S., & Sonneck, R. (2016). Contact Bioassays with Phenoxybenzyl and Tetrafluorobenzyl Pyrethroids against Target-Site and Metabolic Resistant Mosquitoes. PLOS ONE, 11(3), e0149738. [Link]
-
Stevenson, B. J., et al. (2011). Cytochrome P450 6M2 from the malaria vector Anopheles gambiae metabolizes pyrethroids and DDT. Insect Biochemistry and Molecular Biology, 41(7), 492-502. [Link]
-
Centers for Disease Control and Prevention (CDC). Guideline for Evaluating Insecticide Resistance in Vectors Using the CDC Bottle Bioassay. [Link]
-
Moyes, C. L., et al. (2017). Contemporary status of insecticide resistance in the major Anopheles vectors of malaria across Africa. Malaria Journal, 16, 144. [Link]
-
Adesalu, O., et al. (2020). Evidence of Metabolic Resistance in Pyrethroid Resistant Aedes aegypti Population from Lagos, Nigeria.[4] Pan African Journal of Life Sciences, 4(3). [Link]
Sources
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- 3. Over-Expression of a Cytochrome P450 Is Associated with Resistance to Pyriproxyfen in the Greenhouse Whitefly Trialeurodes vaporariorum | PLOS One [journals.plos.org]
- 4. pajols.org [pajols.org]
- 5. Characterization of Pyrethroid Resistance Mechanisms in Aedes aegypti from the Florida Keys - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative Bio-Efficacy and Synergism of New Generation Polyfluorobenzyl and Conventional Pyrethroids Against <i>Culex quinquefasciatus</i> (Diptera: Culicidae) - ProQuest [proquest.com]
Technical Guide: Cross-Resistance Dynamics of Phenoxybenzyl-Containing Pyrethroids
Executive Summary
The widespread deployment of pyrethroids containing the 3-phenoxybenzyl (PB) alcohol moiety (e.g., Permethrin, Deltamethrin, Cypermethrin) has selected for robust cross-resistance phenotypes in major arthropod vectors (Aedes, Anopheles) and agricultural pests (Helicoverpa, Plutella). This guide analyzes the structural vulnerabilities of the PB moiety to metabolic detoxification and compares the performance of PB-pyrethroids against non-PB alternatives.
Key Insight: Cross-resistance is not uniform.[1][2][3] While kdr mutations often confer broad spectrum resistance, metabolic resistance driven by P450 monooxygenases and esterases is frequently specific to the PB moiety. Consequently, non-PB pyrethroids (e.g., Bifenthrin, Transfluthrin) often retain efficacy where PB-pyrethroids fail.
The Chemistry of Resistance: The Phenoxybenzyl Vulnerability
To understand cross-resistance, we must look at the molecule. The PB moiety acts as a primary "handle" for detoxification enzymes.
-
Metabolic Attack: The ester linkage connecting the PB alcohol to the acid moiety is highly susceptible to carboxylesterases (COEs). Furthermore, the aromatic rings of the PB group are prime targets for hydroxylation by Cytochrome P450s (e.g., CYP6 and CYP9 families).
-
Structural Consequence: Insects selected against Permethrin (Type I, PB) frequently develop high-titer esterases that immediately sequester or hydrolyze Deltamethrin (Type II, PB) because they share this identical structural vulnerability.
Diagram 1: Mechanisms of Cross-Resistance
The following diagram illustrates the divergent pathways of resistance: Target Site (kdr) which affects binding, and Metabolic, which destroys the PB structure.
Figure 1: Mechanistic divergence in pyrethroid resistance. Metabolic enzymes specifically target the chemical structure (PB moiety), while kdr mutations alter the sodium channel binding pocket.
Comparative Performance Guide
This section compares standard PB-pyrethroids against non-PB alternatives in populations with confirmed resistance.
Table 1: Cross-Resistance Spectrum (Resistance Ratios)
Data synthesized from global field strains of Aedes aegypti and Anopheles gambiae.
| Chemical Class | Active Ingredient | Moiety Type | Resistance Ratio (RR)* | Cross-Resistance Risk | Primary Mechanism |
| Type I Pyrethroid | Permethrin | Phenoxybenzyl | High (>50x) | Critical | kdr (1534C) + P450s |
| Type II Pyrethroid | Deltamethrin | Phenoxybenzyl | High (>40x) | Critical | kdr (1016G) + Esterases |
| Type II Pyrethroid | Cypermethrin | Phenoxybenzyl | High (>60x) | Critical | Shared metabolic pathway with Permethrin |
| Type I Pyrethroid | Bifenthrin | Biphenyl (Non-PB) | Low-Mod (5-15x) | Moderate | Reduced P450 recognition; affected by kdr |
| Type I Pyrethroid | Transfluthrin | Tetrafluorobenzyl | Low (<10x) | Low | Sterically distinct; resists PB-specific P450s |
| Pseudo-Pyrethroid | Etofenprox | Non-Ester Ether | Low-Mod (10-20x) | Low | Immune to esterase cleavage |
*Resistance Ratio (RR) = LC50 Resistant Strain / LC50 Susceptible Strain.[4] Values >10 indicate compromised efficacy.
Analysis of Alternatives
-
Bifenthrin: Lacks the phenoxybenzyl group, replacing it with a biphenyl ring. Field studies indicate that populations highly resistant to Deltamethrin often retain susceptibility to Bifenthrin because the specific P450s upregulated to degrade the PB moiety cannot metabolize the biphenyl structure as efficiently.
-
Transfluthrin: Contains a tetrafluorobenzyl moiety. It is highly volatile and effective as a spatial repellent. It shows minimal cross-resistance in metabolic resistant strains because the fluorinated ring blocks the standard oxidative attack points used by P450s on the PB ring.
Experimental Protocols: Diagnosing the Mechanism
To validate whether resistance in your population is PB-specific (metabolic) or broad-spectrum (kdr), you must utilize a Synergist Bioassay .
Protocol: CDC Bottle Bioassay with Synergists
Objective: Determine if inhibiting metabolic enzymes restores susceptibility to PB-pyrethroids.
Reagents
-
Technical Grade Insecticide: Permethrin or Deltamethrin.[5]
-
Synergists:
-
PBO (Piperonyl Butoxide):[5] Inhibits P450 Monooxygenases.
-
DEF (S,S,S-tributyl phosphorotrithioate): Inhibits Esterases.
-
-
Solvent: Acetone or Ethanol (Absolute).
-
Vessels: 250ml Wheaton bottles.
Workflow Steps
-
Calibration: Determine the Diagnostic Dose (DD) for your susceptible reference strain (e.g., Rockefeller or Kisumu).
-
Bottle Coating:
-
Exposure: Introduce 15-25 active female mosquitoes per bottle.
-
Recording: Record knockdown (KD) every 10 minutes for 60 minutes, then mortality at 24 hours.
-
Interpretation:
-
If Mortality (Set C) >> Mortality (Set B): Metabolic Resistance is dominant. (Switch to Non-PB pyrethroid).
-
If Mortality (Set C) ≈ Mortality (Set B) < 100%: Target Site (kdr) is dominant. (Switch to non-pyrethroid class like Carbamates).
-
Diagram 2: Diagnostic Decision Tree
Use this workflow to select the correct rotation partner.
Figure 2: Operational workflow for interpreting synergist bioassay data to guide product selection.
Strategic Implications for Drug Development & Control
-
Molecule Design: New pyrethroids must avoid the phenoxybenzyl ester linkage. Incorporating fluorinated benzyl groups (as in Transfluthrin) or non-ester ether linkages (as in Etofenprox) significantly reduces metabolic liability.
-
Mixture Strategy: Combining a PB-pyrethroid with PBO is effective only if resistance is metabolic. For kdr-heavy populations, this combination adds cost without efficacy.
-
Surveillance: Routine monitoring must move beyond simple "Dead/Alive" bioassays. Genotyping for kdr (L1014F, V1016G) and biochemical assays for P450 activity are non-negotiable for evidence-based product selection.
References
-
Moyes, C. L., et al. (2017). "Contemporary status of insecticide resistance in the major Aedes vectors of arboviruses infecting humans." PLOS Neglected Tropical Diseases. Link
-
Scott, J. G. (2019). "Cytochrome P450 monooxygenases and insecticide resistance." Insect Biochemistry and Molecular Biology. Link
-
Centers for Disease Control and Prevention (CDC). (2023). "Guideline for Evaluating Insecticide Resistance in Vectors Using the CDC Bottle Bioassay." CDC.gov. Link
-
World Health Organization (WHO). (2022).[7] "Manual for monitoring insecticide resistance in mosquito vectors." WHO.int. Link
-
Kasai, S., et al. (2014). "Mechanisms of pyrethroid resistance in the dengue mosquito vector, Aedes aegypti: target site insensitivity, penetration, and metabolism." PLOS Neglected Tropical Diseases. Link
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- 2. westnile.ca.gov [westnile.ca.gov]
- 3. Deltamethrin vs. Bifenthrin: Unpacking the Differences in These Common Insecticides - Oreate AI Blog [oreateai.com]
- 4. Wide spread cross resistance to pyrethroids in Aedes aegypti (L.) from Veracruz State Mexico - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intensity and mechanisms of deltamethrin and permethrin resistance in Anopheles gambiae s.l. populations in southern Benin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CDC Bottle Bioassay | Mosquitoes | CDC [cdc.gov]
- 7. innovationtoimpact.org [innovationtoimpact.org]
A Researcher's Guide to Quantitative Structure-Activity Relationship (QSAR) Analysis of Meta-Phenoxybenzyl Acetates
For decades, the meta-phenoxybenzyl scaffold has been a cornerstone in the development of synthetic pyrethroid insecticides, valued for their high efficacy and relatively low mammalian toxicity. The continuous need for novel, more potent, and environmentally benign insecticides necessitates a deep, quantitative understanding of how subtle molecular modifications influence their biological activity. This guide provides an in-depth comparison of quantitative structure-activity relationship (QSAR) models applied to meta-phenoxybenzyl acetates, offering researchers the foundational knowledge, experimental protocols, and comparative data necessary to navigate this complex field.
The Imperative of QSAR in Modern Insecticide Development
The core principle of QSAR is to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of the activity of novel, unsynthesized molecules, thereby prioritizing synthetic efforts and reducing the costs and ethical concerns associated with extensive animal testing. For meta-phenoxybenzyl acetates and related pyrethroids, QSAR has been instrumental in elucidating the key molecular features that govern their insecticidal potency.
The insecticidal action of these compounds primarily involves the disruption of voltage-gated sodium channels in the insect's nervous system, leading to paralysis and death[1]. The affinity of the molecule for its target site and its ability to reach that site are dictated by a delicate balance of steric, electronic, and hydrophobic properties. QSAR models provide a powerful lens through which to examine and quantify this intricate interplay.
Comparative Analysis of QSAR Models for Meta-Phenoxybenzyl Esters
The development of a robust QSAR model is a multi-step process that involves the careful selection of a training set of molecules, the calculation of relevant molecular descriptors, and the application of statistical methods to generate and validate a predictive equation. This section compares two prominent approaches: the classical Hansch analysis and the more contemporary 3D-QSAR methods of CoMFA and CoMSIA.
Classical Hansch Analysis: Unraveling the Physicochemical Drivers of Activity
Hansch analysis, a foundational QSAR technique, correlates biological activity with physicochemical parameters such as hydrophobicity (log P), electronic effects (e.g., Hammett constants, σ), and steric factors (e.g., Taft's steric parameter, Es; STERIMOL parameters)[2].
A seminal study by Nishimura et al. (1991) on a series of 80 meta-phenoxybenzyl ester-type pyrethroids, including α,α-disubstituted acetates, provides a quintessential example of Hansch analysis in this chemical class. The insecticidal activity against American cockroaches was found to be governed by a combination of factors[3]:
-
Molecular Hydrophobicity (log P): The relationship between log P and insecticidal activity was parabolic, indicating an optimal hydrophobicity for activity. This is a common finding in QSAR studies, as a molecule must be sufficiently lipophilic to cross biological membranes but also have enough aqueous solubility for transport. The optimal log P value was determined to be approximately 7.0[3].
-
Steric Effects (STERIMOL ΔL): The length of the α-substituents, represented by the STERIMOL parameter ΔL, also exhibited a parabolic relationship with activity. This suggests that there is an optimal size and shape for the substituent to fit into the target site. The optimal ΔL was found to be around 6.9[3].
-
Receptor-Binding Enthalpy (Δ(ΔE)): A higher estimated receptor-binding enthalpy correlated with increased insecticidal activity, underscoring the importance of favorable energetic interactions with the target[3].
-
Conformational Freedom (ΔnDOF): A lower number of internal degrees of conformational freedom lost upon receptor binding was favorable for activity. This implies that more rigid molecules that are pre-organized for binding are more potent[3].
-
Electronic Properties (IP): A lower ionization potential of the acid moiety was associated with higher activity, suggesting that electronic factors play a role in the interaction with the sodium channel[3].
The following diagram illustrates the workflow for a classical Hansch-type QSAR analysis:
Caption: Workflow for Classical QSAR Analysis.
3D-QSAR: CoMFA and CoMSIA
Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are 3D-QSAR techniques that provide a more detailed, three-dimensional understanding of structure-activity relationships. These methods are particularly useful for visualizing the favorable and unfavorable steric and electrostatic interactions between a molecule and its target[4][5].
In a typical CoMFA/CoMSIA study, a set of molecules is aligned, and their steric and electrostatic fields are calculated at various grid points. Statistical methods, such as Partial Least Squares (PLS), are then used to correlate these field values with biological activity. The results are often visualized as contour maps, where different colored regions indicate areas where, for example, bulky groups or positive charges would increase or decrease activity[4][6].
While a specific CoMFA/CoMSIA study on meta-phenoxybenzyl acetates was not found in the immediate literature, numerous studies on other pyrethroids have demonstrated the power of this approach in insecticide design[5]. These studies generally reveal the critical importance of the shape and electrostatic potential around the ester linkage and the substituents on both the acid and alcohol moieties.
The following diagram illustrates the general workflow for a 3D-QSAR study:
Caption: Workflow for 3D-QSAR (CoMFA/CoMSIA) Analysis.
Comparison of QSAR Models
| Feature | Hansch Analysis (2D-QSAR) | CoMFA/CoMSIA (3D-QSAR) |
| Input Data | 2D structures and calculated physicochemical parameters. | 3D aligned structures. |
| Descriptors | Global molecular properties (log P, σ, Es). | 3D interaction fields (steric, electrostatic, hydrophobic). |
| Output | A mathematical equation correlating descriptors with activity. | A statistical model and 3D contour maps. |
| Interpretability | Provides a clear understanding of the influence of bulk properties. | Offers a visual and intuitive guide for structural modifications. |
| Predictive Power | Good for congeneric series with limited structural diversity. | Generally higher predictive power for diverse datasets. |
| Computational Cost | Relatively low. | High, requires significant computational resources. |
Experimental Protocols
A robust QSAR study is built upon a foundation of high-quality, consistently generated experimental data. This section provides detailed methodologies for the synthesis of a series of meta-phenoxybenzyl acetates and for the evaluation of their insecticidal activity.
Synthesis of Substituted Meta-Phenoxybenzyl Acetates
The synthesis of a library of meta-phenoxybenzyl acetates for a QSAR study typically involves a two-step process: the preparation of substituted acetic acids and their subsequent esterification with meta-phenoxybenzyl alcohol.
Step 1: Synthesis of Substituted Acetic Acids (General Procedure)
A variety of synthetic routes can be employed to generate substituted acetic acids depending on the desired substituents. For example, α-aryl acetic acids can be prepared via the Willgerodt-Kindler reaction or from the corresponding mandelic acids.
Step 2: Esterification of Substituted Acetic Acids with m-Phenoxybenzyl Alcohol (General Procedure)
-
Reaction Setup: To a solution of the substituted acetic acid (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
Addition of Alcohol: Add meta-phenoxybenzyl alcohol (1.0 eq) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired meta-phenoxybenzyl acetate.
Insecticidal Bioassay: Topical Application on Houseflies (Musca domestica)
The topical application bioassay is a standard method for determining the intrinsic toxicity of an insecticide, as it ensures a precise dose is delivered to each insect[1][2][6][7][8][9].
Materials:
-
Adult female houseflies (3-5 days old) of a susceptible strain.
-
Test compounds (meta-phenoxybenzyl acetates).
-
Acetone (analytical grade).
-
Microsyringe applicator.
-
Carbon dioxide for anesthetization.
-
Holding containers with access to a 10% sucrose solution.
Procedure:
-
Preparation of Dosing Solutions: Prepare a series of dilutions of each test compound in acetone. A typical range would be from 0.01 µg/µL to 1.0 µg/µL.
-
Anesthetization: Briefly anesthetize the houseflies using a gentle stream of CO₂.
-
Topical Application: Using the microsyringe applicator, apply a 0.5 µL droplet of the insecticide solution to the dorsal thorax of each anesthetized fly[6]. The control group should be treated with acetone only.
-
Replication: For each concentration, treat at least three replicates of 20-25 flies[7].
-
Post-Treatment: Place the treated flies in clean holding containers with access to a 10% sucrose solution on a cotton pad[2][7]. Maintain the flies at a constant temperature and humidity (e.g., 25°C and 60% RH).
-
Mortality Assessment: Record mortality at 24 hours post-treatment. Flies that are unable to move or show coordinated movement when prodded are considered dead.
-
Data Analysis: Correct the mortality data for control mortality using Abbott's formula. Calculate the LD₅₀ (the dose required to kill 50% of the test population) and its 95% confidence limits for each compound using probit analysis.
Conclusion and Future Directions
The quantitative structure-activity relationship analysis of meta-phenoxybenzyl acetates provides a powerful framework for the rational design of novel insecticides. Classical Hansch analysis has been instrumental in defining the key physicochemical properties that govern activity, while 3D-QSAR methods like CoMFA and CoMSIA offer a more nuanced, three-dimensional perspective that can guide the optimization of lead compounds.
Future research in this area will likely focus on the integration of more sophisticated molecular descriptors, including those derived from quantum mechanics and molecular dynamics simulations, to capture more subtle aspects of molecular recognition. Furthermore, the application of machine learning and artificial intelligence algorithms to QSAR modeling holds the promise of developing even more predictive and robust models. By combining these advanced computational approaches with high-quality experimental data, researchers can accelerate the discovery of the next generation of effective and environmentally compatible insecticides.
References
- Alanazi, N. A., Al-Ghamdi, K. M., Mahyoub, J. A., Nassar, M. I., Mangoud, A. A., Al-Najada, A. R., & Alfarhan, B. Z. (2015). Topical Application of Some Pyrethroids against the Housefly, Musca Domestica L. Life Science Journal, 12(1), 148-154.
- BenchChem. (2025). Topical Application of Sesamex in Housefly Bioassays: Application Notes and Protocols.
- Bordás, B., Komíves, T., & Lopata, A. (2003). Ligand-based computer-aided pesticide design. A review of applications of the CoMFA and CoMSIA methodologies. Pest Management Science, 59(4), 393–400.
- El-Malah, A. A., El-Gamal, K. M., & El-Kerdawy, M. M. (2014). CoMFA and CoMSIA Studies of 1,2-dihydropyridine Derivatives as Anticancer Agents. Letters in Drug Design & Discovery, 11(4), 485-493.
- Nishimura, K., Ueno, T., Nakagawa, S., & Fujita, T. (1991). Quantitative structure-activity studies of pyrethroids. 27. Physicochemical substituent effects of meta-phenoxybenzyl α,α-disubstituted acetates on insecticidal activity (II). Pesticide Biochemistry and Physiology, 39(3), 255-266.
- Gondhalekar, A. D., Scharf, M. E., & Bennett, G. W. (2023). Impacts of Bioassay Type on Insecticide Resistance Assessment in the German Cockroach (Blattodea: Ectobiidae). Journal of Medical Entomology, 60(1), 133-141.
- Jo, S., & Ahn, Y. J. (2022). Topical Application Bioassay to Quantify Insecticide Toxicity for Mosquitoes and Fruit Flies. Journal of Visualized Experiments, (179), e63435.
- Khan, K., & Ma, L. (2021). QSAR models for insecticidal properties of plant essential oils on the housefly (Musca domestica L.). SAR and QSAR in Environmental Research, 32(5), 359-376.
- Matsuda, K. (2017). Discovery and development of pyrethroid insecticides. Journal of Pesticide Science, 42(3), 107-121.
- Mullens, B. A., Gerry, A. C., & Miller, R. J. (2020). Oral and Topical Insecticide Response Bioassays and Associated Statistical Analyses Used Commonly in Veterinary and Medical Entomology. Journal of Medical Entomology, 57(6), 1661-1672.
- Murugesan, S., & Rajan, R. (2021). Detection of organophosphate resistance in house flies population (Musca domestica L.) by laboratory bioassay method.
- Plant Protection Institute, Hungarian Academy of Sciences. (2003). Ligand-based computer-aided pesticide design. A review of applications of the CoMFA and CoMSIA methodologies. Pest Management Science, 59(4), 393-400.
- Sial, A. A., & Meagher, R. L. (2018). Frequency of Pyrethroid Insecticide Resistance kdr Gene and Its Associated Enzyme Modulation in Housefly, Musca domestica L. Populations From Jhang, Pakistan. Frontiers in Physiology, 9, 129.
- Topical Application of Some Pyrethroids against the Housefly, Musca domestica L. (2015). Life Science Journal, 12(1).
- World Health Organization. (2013). Guidelines for testing the efficacy of insecticide products used in aircraft.
- Zhang, L., & Dong, X. (2019).
- de Melo, E. B., Ferreira, L. G., & da Silva, A. B. F. (2018). QSAR-Driven Design and Discovery of Novel Compounds With Antiplasmodial and Transmission Blocking Activities. Frontiers in Pharmacology, 9, 136.
- University of Nebraska - Lincoln. (1993).
- Journal of Entomology and Zoology Studies. (2017). Laboratory bioassay methods to assess the insecticide toxicity against insect pests-A review. Journal of Entomology and Zoology Studies, 5(3), 1441-1445.
- Soderlund, D. M. (2012). Molecular mechanisms of pyrethroid insecticide neurotoxicity: recent advances. Archives of Toxicology, 86(2), 165-181.
- JoVE. (2022, June 6). Bioassays For Monitoring Insecticide Resistance l Protocol Preview [Video]. YouTube.
- Frontiers. (2018). Frequency of Pyrethroid Insecticide Resistance kdr Gene and Its Associated Enzyme Modulation in Housefly, Musca domestica L.
- Alanazi, N. A. (2015). Topical application of some Pyrethroids against the housefly, Musca domestica L.
- Novel Cypermethrin Bioremediation using Genetically Engineered Bacillus. Subtilis SCK6. (2023). Authorea Preprints.
- Ford, M. G., & Leake, L. D. (2002). QSAR studies of the pyrethroid insecticides. Part 3. A putative pharmacophore derived using methodology based on molecular dynamics and hierarchical cluster analysis. Journal of Molecular Graphics and Modelling, 21(3), 205-216.
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- 4. CoMFA and CoMSIA Studies of 1,2-dihydropyridine Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ligand-based computer-aided pesticide design. A review of applications of the CoMFA and CoMSIA methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
